7-Deaza-2',3'-dideoxyadenosine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)/t7-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONOBVOMFRFGW-IONNQARKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193635 | |
| Record name | 7-Deaza-2',3'-dideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40627-30-3 | |
| Record name | 7-Deaza-2',3'-dideoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Deaza-2',3'-dideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 7-deaza-2',3'-dideoxyadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 7-deaza-2',3'-dideoxyadenosine, a significant analogue in nucleoside chemistry. The document outlines the primary methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols derived from key scientific literature. Visual diagrams of the synthetic pathways are provided to enhance understanding of the chemical transformations involved.
Introduction
This compound, also known as 2',3'-dideoxytubercidin, is a synthetic nucleoside analogue that holds interest in the fields of medicinal chemistry and drug development. As a modification of 2',3'-dideoxyadenosine (B1670502) (ddA), it is characterized by the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This alteration modifies the electronic properties and hydrogen-bonding capabilities of the nucleobase, potentially influencing its biological activity and metabolic stability. This guide details the primary synthetic strategies for obtaining this compound: direct glycosylation of a 7-deazapurine base and deoxygenation of a 7-deaza-2'-deoxyadenosine precursor.
Synthetic Pathways
The synthesis of this compound can be approached through two main strategies, each with distinct advantages and considerations.
Direct Glycosylation of 7-deazaadenine
This convergent approach involves the coupling of a pre-synthesized 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleobase with a suitably protected 2,3-dideoxyribose derivative. A key challenge in this method is the regioselective formation of the N-glycosidic bond at the N-9 position of the pyrrolo[2,3-d]pyrimidine ring.
A notable method for this synthesis utilizes a protected 2,3-dideoxyribofuranosyl chloride as the glycosyl donor[1]. The use of 2,3-dideoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-D-glycero-pentofuranosyl chloride in a nucleobase anion glycosylation reaction has been reported to be effective for the synthesis of 7-deazapurine 2',3'-dideoxyribonucleosides[1]. This reaction is designed to be regioselective for the pyrrole (B145914) nitrogen and stereoselective for the formation of the desired β-nucleoside[1].
Deoxygenation of 7-deaza-2'-deoxyadenosine
An alternative strategy involves the deoxygenation of a pre-existing 7-deaza-2'-deoxyadenosine (2'-deoxytubercidin) or its 3'-deoxy isomer. The Barton-McCombie deoxygenation is a well-established radical-based method suitable for this transformation[1]. This reaction typically involves the conversion of the secondary hydroxyl group into a thiocarbonyl derivative, such as a xanthate or a thionoformate, followed by treatment with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride or a less toxic alternative).
This approach benefits from the commercial availability or established synthetic routes for 7-deaza-2'-deoxyadenosine. However, it requires an additional deoxygenation step and the use of radical chemistry, which may necessitate careful optimization and handling of reagents.
Experimental Protocols
The following are generalized experimental protocols based on established chemical transformations for the synthesis of related compounds. Researchers should consult the primary literature for specific reaction conditions and optimize them for the synthesis of this compound.
Protocol 1: Glycosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines the general steps for the glycosylation of a 7-deazapurine precursor.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
2,3-dideoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-D-glycero-pentofuranosyl chloride
-
Sodium hydride (NaH)
-
Acetonitrile (B52724) (CH3CN), anhydrous
-
Ammonia (B1221849) in methanol (B129727) (methanolic ammonia)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, silica (B1680970) gel for chromatography)
Procedure:
-
A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous acetonitrile is treated with sodium hydride at room temperature to form the sodium salt of the nucleobase.
-
To this suspension, a solution of 2,3-dideoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-D-glycero-pentofuranosyl chloride in anhydrous acetonitrile is added.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The protected nucleoside is then treated with methanolic ammonia at elevated temperature in a sealed tube to introduce the amino group at the 4-position and remove the protecting group.
-
The final product is purified by silica gel chromatography.
Protocol 2: Barton-McCombie Deoxygenation of a 7-deaza-2'-deoxyadenosine Derivative
This protocol describes the deoxygenation of the 3'-hydroxyl group.
Materials:
-
5'-O-tert-Butyldimethylsilyl-7-deaza-2'-deoxyadenosine
-
Phenyl chlorothionoformate or 1,1'-thiocarbonyldiimidazole
-
Tributyltin hydride (Bu3SnH) or a suitable alternative
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Standard work-up and purification reagents
Procedure:
-
The 5'-O-protected 7-deaza-2'-deoxyadenosine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) with a base (e.g., pyridine (B92270) or DMAP).
-
Phenyl chlorothionoformate is added, and the reaction is stirred until the formation of the 3'-O-phenoxythiocarbonyl derivative is complete.
-
The resulting thiocarbonyl derivative is dissolved in anhydrous toluene.
-
Tributyltin hydride and a catalytic amount of AIBN are added.
-
The mixture is heated under an inert atmosphere until the deoxygenation is complete.
-
The solvent is removed, and the crude product is purified to remove tin by-products.
-
The 5'-O-silyl protecting group is removed by treatment with TBAF in THF.
-
The final product is purified by chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the key transformations involved in the synthesis of related dideoxynucleosides. It is important to note that these are representative values and actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Transformation | Reagents | Typical Yield (%) | Reference |
| Glycosylation | Nucleobase Anion Glycosylation | NaH, CH3CN, Protected Sugar | 60-80 | [1] |
| Amination | Ammonolysis of 4-chloro precursor | NH3/MeOH | 80-95 | [2] |
| Thiocarbonylation | Formation of 3'-O-phenoxythiocarbonyl | PhOC(S)Cl, Pyridine | 70-90 | [3] |
| Deoxygenation | Barton-McCombie Reaction | Bu3SnH, AIBN | 75-90 | [3] |
| Deprotection | Removal of 5'-O-TBDMS | TBAF, THF | 85-98 | [3] |
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through either direct glycosylation or deoxygenation of a suitable precursor. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the required chemical transformations. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this important nucleoside analogue. Careful optimization of reaction conditions and purification procedures will be essential for achieving high yields and purity of the final compound.
References
The Core Mechanism of 7-deaza-2',3'-dideoxyadenosine in Polymerase Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-deaza-2',3'-dideoxyadenosine is a synthetic nucleoside analog that belongs to the class of dideoxynucleosides. These molecules are potent chain terminators of DNA synthesis and have been instrumental in both molecular biology techniques, such as Sanger sequencing, and in the development of antiviral therapeutics. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the polymerase level, detailing its activation, incorporation, and the subsequent termination of nucleic acid chain elongation. The guide summarizes available quantitative data on related compounds, presents detailed experimental protocols for assessing its activity, and provides visualizations of key molecular pathways.
The core structure of this compound features two critical modifications compared to its natural counterpart, deoxyadenosine (B7792050). First, the absence of a hydroxyl group at the 3' position of the deoxyribose sugar is the hallmark of a dideoxynucleoside. This modification is the primary reason for its function as a chain terminator. Once incorporated by a polymerase into a growing DNA strand, the lack of a 3'-OH group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP), thereby halting further elongation.
The second key modification is the substitution of the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom, creating a 7-deazapurine. This change alters the electronic properties of the nucleobase and can influence its interaction with the polymerase active site and its ability to form Hoogsteen base pairs, which can be important in certain DNA secondary structures.
Mechanism of Action
The mechanism of action of this compound as a polymerase inhibitor can be dissected into three key stages: cellular uptake and metabolic activation, competitive inhibition of the polymerase, and incorporation and chain termination.
Cellular Uptake and Metabolic Activation
Like other nucleoside analogs, this compound is a prodrug that must be metabolically activated to its triphosphate form to exert its inhibitory effect.
-
Cellular Uptake: The initial step is the transport of the unphosphorylated nucleoside into the cell. This process is typically mediated by nucleoside transporter proteins embedded in the cell membrane.
-
Phosphorylation Cascade: Once inside the cell, this compound is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally, its active triphosphate form, this compound triphosphate (7-deaza-ddATP). This three-step phosphorylation is a critical determinant of the compound's overall potency.
Caption: Metabolic activation of this compound.
Competitive Inhibition and Incorporation
The active 7-deaza-ddATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the polymerase. The efficiency of this competition is a key factor in its inhibitory activity. The 7-deaza modification can influence the binding affinity of the analog to the polymerase.
Chain Termination
Following its incorporation into the growing DNA strand opposite a thymine (B56734) base in the template, the absence of the 3'-hydroxyl group on the sugar moiety of 7-deaza-ddA makes it impossible for the polymerase to catalyze the formation of a phosphodiester bond with the subsequent dNTP. This results in the immediate and irreversible termination of DNA chain elongation.
Caption: Polymerase-mediated chain termination by 7-deaza-ddATP.
Quantitative Data
Specific quantitative data, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound triphosphate against various polymerases, are not extensively reported in publicly available literature. However, data from related 7-deaza and dideoxy analogs can provide valuable insights into its potential activity profile.
Table 1: Inhibitory Activity of Related 7-deaza Nucleoside Analogs against Viral Polymerases
| Compound | Virus/Polymerase | Assay | IC50 / EC50 (µM) | Reference |
| 7-deaza-2'-C-methyladenosine | Zika Virus (Vero cells) | Virus Yield Reduction | 9.6 ± 2.2 | [1] |
| 7-deaza-GTP | Influenza A Polymerase | RNA Elongation Assay | 4.1 | [2] |
Table 2: General Inhibitory Concentrations of Dideoxynucleoside Triphosphates against Viral Polymerases (Illustrative)
| Compound | Polymerase | Ki (µM) |
| ddATP | HIV-1 Reverse Transcriptase | ~0.003-0.01 |
| ddATP | Human DNA Polymerase γ | ~0.1-1.0 |
Note: The values in Table 2 are approximate and can vary significantly depending on the experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to characterize the mechanism of action of this compound.
Polymerase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of 7-deaza-ddATP required to inhibit 50% of the activity of a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., HIV-1 Reverse Transcriptase, Taq DNA Polymerase)
-
Activated DNA template-primer (e.g., poly(dA)-oligo(dT))
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dATP)
-
This compound triphosphate (7-deaza-ddATP)
-
Reaction buffer (specific to the polymerase)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the inhibitor, 7-deaza-ddATP, in the reaction buffer.
-
Set up reaction mixtures containing the reaction buffer, activated DNA template-primer, a fixed concentration of the radiolabeled dNTP, and varying concentrations of the other three dNTPs. One of the dNTPs (in this case, dATP) will be at a concentration close to its Km for the enzyme.
-
Add the varying concentrations of 7-deaza-ddATP to the respective reaction tubes.
-
Initiate the reaction by adding a pre-determined amount of the purified DNA polymerase.
-
Incubate the reactions at the optimal temperature for the polymerase for a fixed period (e.g., 30 minutes).
-
Terminate the reactions by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of polymerase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Single-Nucleotide Incorporation and Chain Termination Assay
Objective: To visually confirm that 7-deaza-ddATP is incorporated by the polymerase and leads to chain termination.
Materials:
-
Purified DNA polymerase
-
A specific DNA template with a known sequence
-
A 5'-radiolabeled primer complementary to a region of the template
-
dATP, dCTP, dGTP, dTTP
-
7-deaza-ddATP
-
Reaction buffer
-
Stop solution (containing formamide, EDTA, and loading dyes)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Anneal the 5'-radiolabeled primer to the DNA template.
-
Set up a series of reaction tubes. A control reaction will contain all four dNTPs. The experimental reaction will contain dCTP, dGTP, dTTP, and 7-deaza-ddATP (in place of dATP). Another reaction can contain a mix of dATP and 7-deaza-ddATP.
-
Add the primer-template complex and the respective dNTP/7-deaza-ddATP mixtures to the reaction buffer.
-
Initiate the reactions by adding the DNA polymerase.
-
Incubate for a time sufficient for incorporation to occur.
-
Terminate the reactions by adding the stop solution.
-
Denature the DNA products by heating.
-
Separate the DNA fragments by size using denaturing PAGE.
-
Visualize the radiolabeled DNA fragments using a phosphorimager or autoradiography.
-
The control lane should show a full-length product. The lane containing 7-deaza-ddATP should show a band corresponding to the size of the primer plus the incorporated 7-deaza-ddA, indicating chain termination at the position opposite the first thymine in the template.
Caption: Workflow for a chain termination assay.
Conclusion
This compound acts as a potent chain terminator of DNA synthesis through a well-defined mechanism involving cellular activation, competitive inhibition of DNA polymerase, and incorporation into the growing DNA strand, leading to the cessation of elongation. The 7-deaza modification can influence its interaction with polymerases and may offer advantages in specific applications, such as overcoming secondary structures in DNA templates. While specific quantitative data for this particular analog is limited, the experimental protocols outlined provide a robust framework for its characterization. Further research into the inhibitory constants of 7-deaza-ddATP against a range of viral and cellular polymerases will be crucial for its potential development as a therapeutic agent or as a specialized tool in molecular biology.
References
An In-depth Technical Guide to the Discovery of Novel 7-Deaza Purine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Deaza purine (B94841) nucleosides, structural analogues of natural purine nucleosides where the nitrogen atom at position 7 is replaced by a carbon, represent a "privileged scaffold" in medicinal chemistry. This modification enhances the electron density of the five-membered ring and allows for substitutions at the C7 position, leading to improved biological activity and metabolic stability.[1][] These compounds have demonstrated a wide spectrum of therapeutic potential, including potent antiviral, anticancer, and antiparasitic activities.[1][3][4] This guide provides a comprehensive overview of the discovery of novel 7-deaza purine nucleosides, detailing synthetic strategies, key biological findings, and the experimental protocols utilized in their evaluation.
The 7-Deazapurine Scaffold: A Gateway to Novel Therapeutics
The core structure of 7-deaza purine, also known as pyrrolo[2,3-d]pyrimidine, offers distinct advantages over its natural purine counterpart. The C7 position provides a vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1] Modifications at this position can lead to derivatives with enhanced base-pairing in nucleic acids or improved binding affinity to target enzymes.[1] This has led to the development of compounds that act as potent inhibitors of viral polymerases, protein kinases, and other crucial cellular enzymes.[1][5][6]
Key Therapeutic Applications
-
Antiviral Agents : Particularly effective against RNA viruses like Hepatitis C Virus (HCV) and Dengue Virus (DENV).[1][7] The mechanism often involves inhibition of the viral RNA-dependent RNA polymerase (RdRp).[6]
-
Anticancer Agents : Exhibit potent cytostatic or cytotoxic effects against various cancer cell lines.[1][8] Their mechanism can involve phosphorylation by cellular kinases, followed by incorporation into RNA and DNA, leading to proteosynthesis inhibition and DNA damage.[1][9]
-
Antiparasitic Agents : Show promise in treating diseases like Chagas disease, caused by Trypanosoma cruzi, which cannot synthesize purines de novo and relies on salvage pathways.[3][10][11]
-
Kinase Inhibitors : The scaffold has been used to design potent inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[5][12]
Synthesis and Discovery Workflow
The discovery of novel 7-deaza purine nucleosides typically follows a structured workflow, beginning with the synthesis of the core scaffold and culminating in biological evaluation.
Data on Biological Activity
The following tables summarize quantitative data for representative novel 7-deaza purine nucleosides across different therapeutic areas.
Table 1: Anti-Dengue Virus (DENV) Activity[7]
| Compound | Target | Assay System | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 6e | DENV Replication | A549 Cells | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 |
| 6e | DENV Replication | HepG2 Cells | Not Specified | 146.47 ± 11.05 | 63.7 |
Table 2: Anti-Trypanosoma cruzi Activity[3][10][11]
| Compound | Target Strain | Administration | Efficacy |
| 5 (C7 para-chlorophenyl) | T. cruzi Y-strain | 25 mg/kg, oral, twice daily for 5 days | Complete suppression of blood parasitemia |
Table 3: Protein Kinase Inhibition[5]
| Compound | Target Kinase | IC₅₀ (nM) |
| 5 (Isatin Hybrid) | EGFR | 10.12 |
| 5 (Isatin Hybrid) | Her2 | 25.41 |
| 5 (Isatin Hybrid) | VEGFR2 | 33.57 |
| 5 (Isatin Hybrid) | CDK2 | 41.25 |
Table 4: Inhibition of HCV RNA-Dependent RNA Polymerase (RdRp)[6]
| Compound (Triphosphate form) | Ribose Modification | Fold Increase in Potency vs. Purine Analog |
| 7-Deaza-2′-C-methyl-adenosine | 2'-C-Methyl | 20-fold |
Signaling & Mechanistic Pathways
The anticancer activity of many 7-deaza purine nucleosides is initiated by cellular phosphorylation, a critical activation step.
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the discovery of novel 7-deaza purine nucleosides.
General Synthesis of 7-Aryl-7-Deazaadenosine Analogs
This protocol is a generalized procedure based on Suzuki coupling reactions frequently used for C7 functionalization.[10]
-
Starting Material : A protected 7-bromo-7-deazaadenosine nucleoside is used as the key intermediate.
-
Reaction Setup : In a reaction vessel, dissolve the 7-bromo intermediate in a solvent mixture (e.g., MeCN/water).
-
Reagents : Add the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.1 equivalents), a phosphine (B1218219) ligand like TPPTS (triphenylphosphine-3,3′,3″-trisulfonic acid trisodium (B8492382) salt, 0.3 equivalents), and a base such as Cs₂CO₃ (3.0 equivalents).
-
Reaction Conditions : Heat the mixture at 100 °C under an inert atmosphere (e.g., Argon) for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Deprotection : The protecting groups on the sugar moiety (e.g., acetyl or benzoyl groups) are typically removed. For acetyl groups, treatment with methanolic ammonia (B1221849) (7N NH₃/MeOH) at elevated temperature (e.g., 130 °C) overnight is common.[10]
-
Purification : The final compound is purified by column chromatography on silica (B1680970) gel to yield the desired 7-aryl-7-deazaadenosine analog.
In Vitro Anticancer Proliferation Assay (MTT Assay)
This protocol is standard for assessing the cytotoxicity of novel compounds against cancer cell lines.[4]
-
Cell Seeding : Seed human cancer cells (e.g., A549 lung carcinoma or MDA-MB-231 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation : Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[4]
HCV NS5B Polymerase Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of compounds against the viral RdRp enzyme.[6]
-
Reaction Mixture : Prepare a reaction mixture containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), MgCl₂, DTT, KCl, recombinant HCV NS5B polymerase enzyme, and a biotinylated RNA template.
-
Compound Addition : Add the triphosphate form of the 7-deaza purine nucleoside analogs at various concentrations to the reaction mixture.
-
Initiation : Start the polymerase reaction by adding a mixture of ATP, CTP, UTP, and [³³P]-GTP. Incubate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Termination : Stop the reaction by adding EDTA.
-
Capture and Detection : Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated RNA product. Wash the plate to remove unincorporated nucleotides.
-
Quantification : Measure the amount of incorporated [³³P]-GTP using a scintillation counter.
-
Analysis : Determine the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the polymerase activity, by analyzing the dose-response data.
Conclusion and Future Directions
The 7-deaza purine nucleoside scaffold has proven to be exceptionally fruitful for the discovery of novel therapeutic agents. The ability to modify the C7 position has been a key driver in developing compounds with high potency and selectivity against a range of viral, cancerous, and parasitic targets. Future research will likely focus on exploring novel C7 substitutions, developing more efficient and stereoselective synthetic routes, and investigating their potential as multi-targeted agents, such as dual kinase and DNA-damaging agents, to overcome drug resistance.[5][9] The continued exploration of this versatile chemical space holds significant promise for addressing unmet medical needs.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation | MDPI [mdpi.com]
Enzymatic Synthesis of 7-Deazapurine Nucleosides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazapurine nucleosides, a class of nucleoside analogs where the nitrogen at the 7-position of the purine (B94841) ring is replaced by a carbon atom, are of significant interest in medicinal chemistry and drug development. Their structural similarity to natural purine nucleosides allows them to act as effective mimics and inhibitors in various biological processes, exhibiting a wide range of antiviral and anticancer activities. While chemical synthesis routes to these compounds can be complex and often result in isomeric mixtures, enzymatic synthesis offers a highly regio- and stereoselective alternative. This guide provides a comprehensive overview of the core enzymatic methods for the synthesis of 7-deazapurine nucleosides, focusing on practical applications for researchers in the field.
Core Enzymatic Strategies
The enzymatic synthesis of 7-deazapurine nucleosides primarily relies on two key strategies: transglycosylation and one-pot multi-enzyme synthesis . Both approaches leverage the substrate promiscuity of certain enzymes, most notably Purine Nucleoside Phosphorylase (PNP), to catalyze the formation of the desired nucleoside analogs.
Transglycosylation
Transglycosylation is the most widely employed enzymatic method for the synthesis of 7-deazapurine nucleosides. This process involves the transfer of a glycosyl moiety from a donor nucleoside to a 7-deazapurine base. The reaction is typically catalyzed by a single or a pair of nucleoside phosphorylases.
A common approach utilizes a two-enzyme system consisting of a pyrimidine (B1678525) nucleoside phosphorylase, such as Uridine (B1682114) Phosphorylase (UP), and a purine nucleoside phosphorylase (PNP), often from E. coli. In this system, a readily available and inexpensive pyrimidine nucleoside (e.g., uridine or 2'-deoxyuridine) serves as the glycosyl donor. UP catalyzes the phosphorolysis of the donor nucleoside to generate ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. Subsequently, PNP utilizes this activated sugar to glycosylate the acceptor 7-deazapurine base, forming the target nucleoside.[1][2]
Alternatively, a single PNP can be used with a purine nucleoside as the glycosyl donor.[3][4] However, the two-enzyme system with a pyrimidine donor is often preferred for its efficiency.[5]
One-Pot Multi-Enzyme Synthesis
The one-pot synthesis approach offers a streamlined alternative by starting from the free sugar (e.g., D-ribose or 2-deoxy-D-ribose) and the 7-deazapurine base. This cascade reaction typically employs three enzymes: a ribokinase (RK), a phosphopentomutase (PPM), and a purine nucleoside phosphorylase (PNP).[3][4]
The process begins with the ribokinase phosphorylating the sugar to produce a sugar-5-phosphate. The phosphopentomutase then isomerizes this to the corresponding sugar-1-phosphate. Finally, the purine nucleoside phosphorylase catalyzes the condensation of the sugar-1-phosphate with the 7-deazapurine base to yield the final nucleoside product. This method eliminates the need for a nucleoside donor, potentially reducing costs and simplifying downstream purification.[3][4]
Quantitative Data on Enzymatic Synthesis
The following tables summarize quantitative data from various studies on the enzymatic synthesis of 7-deazapurine and related aza/deazapurine nucleosides, providing a comparative overview of reaction efficiencies.
Table 1: Enzymatic Transglycosylation of 7-Deazapurine and Related Heterocycles
| 7-Deazapurine/Heterocycle Base | Glycosyl Donor | Enzyme(s) | Product | Yield/Conversion | Reference |
| 8-Aza-7-deazaadenine | 2'-Deoxyguanosine | E. coli PNP | 8-Aza-7-deaza-2'-deoxyadenosine | Good Yield | [3] |
| 8-Aza-7-deazahypoxanthine | 2'-Deoxyguanosine | E. coli PNP | 8-Aza-7-deaza-2'-deoxyinosine | Good Yield | [3] |
| 4-(4-aminopyridin-3-yl)-1H-pyrazole | Uridine | E. coli UP & PNP | Pyrazole riboside & Aminopyridinium riboside | 16-49% conversion (120h) | [1][2] |
| 4-(4-aminopyridin-3-yl)-1H-pyrazole | 2'-Deoxyuridine | E. coli UP & PNP | Pyrazole 2'-deoxyriboside | up to 90% conversion (1h) | [2] |
| 1-(4-benzyloxypyrimidin-5-yl)pyrazole | Uridine | E. coli UP & PNP | Fleximer ribonucleoside | 98-100% conversion | [5] |
| 1-(4-benzyloxypyrimidin-5-yl)pyrazole | 2'-Deoxyuridine | E. coli UP & PNP | Fleximer 2'-deoxyribonucleoside | 98-100% conversion | [5] |
| 2,6-Diaminopurine | Uridine | A. migulanus PNP & B. borstelensis PyNP | 2,6-Diaminopurine ribonucleoside | 95.3% Yield | [4] |
Table 2: One-Pot Enzymatic Synthesis of 8-Aza-7-deazapurine 2'-Deoxyribonucleosides
| 8-Aza-7-deazapurine Base | Sugar | Enzyme System | Product | Yield | Reference |
| 8-Aza-7-deazaadenine | 2-Deoxy-D-ribose | E. coli RK, PPM, PNP | 8-Aza-7-deaza-2'-deoxyadenosine | >50% (20h) | [3][4] |
| 8-Aza-7-deazahypoxanthine | 2-Deoxy-D-ribose | E. coli RK, PPM, PNP | 8-Aza-7-deaza-2'-deoxyinosine | >50% (20h) | [3][4] |
| 2-Amino-8-aza-6-methoxy-7-deazapurine | 2-Deoxy-D-ribose | E. coli RK, PPM, PNP | 2-Amino-8-aza-6-methoxy-7-deaza-2'-deoxyguanosine | >50% (20h) | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Two-Enzyme Transglycosylation
This protocol is a general guideline for the synthesis of 7-deazapurine nucleosides using a two-enzyme system of Uridine Phosphorylase (UP) and Purine Nucleoside Phosphorylase (PNP).
Materials:
-
7-Deazapurine base
-
Uridine or 2'-Deoxyuridine (glycosyl donor)
-
Recombinant E. coli Uridine Phosphorylase (UP)
-
Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)
-
Potassium phosphate (B84403) buffer (10-50 mM, pH 7.0-7.5)
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Dissolve the 7-deazapurine base and the glycosyl donor (uridine or 2'-deoxyuridine) in the potassium phosphate buffer in the reaction vessel. A typical molar ratio of donor to base is 2:1 to 10:1.[2][5] The concentrations can range from 2 mM for the base and 20 mM for the donor.[1][2]
-
Warm the solution to the optimal reaction temperature, typically between 37°C and 55°C.[4][5][6]
-
Add the enzymes, UP and PNP, to the reaction mixture. The amount of enzyme will depend on the specific activity of the preparation, but typical amounts can be in the range of 0.8-4.0 U/mL for UP and 1.5-3.2 U/mL for PNP.[1][2][5]
-
Incubate the reaction mixture with shaking.
-
Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached the desired conversion, terminate the reaction. This can be achieved by heating the mixture to denature the enzymes or by ultrafiltration to remove the enzymes.[5]
-
Purify the target nucleoside from the reaction mixture using chromatographic techniques such as silica (B1680970) gel column chromatography or reversed-phase HPLC.[7][8]
Protocol 2: General Procedure for One-Pot Multi-Enzyme Synthesis
This protocol outlines the synthesis of 2'-deoxy-7-deazapurine nucleosides from a free sugar and a 7-deazapurine base using a three-enzyme system.
Materials:
-
7-Deazapurine base
-
2-Deoxy-D-ribose
-
Recombinant E. coli Ribokinase (RK)
-
Recombinant E. coli Phosphopentomutase (PPM)
-
Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)
-
Buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
ATP
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture containing the 7-deazapurine base, 2-deoxy-D-ribose, ATP, and the necessary cofactors (e.g., MgCl2, KCl) in the appropriate buffer.
-
Add the three enzymes (RK, PPM, and PNP) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme cascade, typically around 37°C.
-
Monitor the formation of the product by HPLC.
-
Upon completion, terminate the reaction and purify the product as described in Protocol 1.
Optimization and Troubleshooting
-
Phosphate Concentration: In transglycosylation reactions, the concentration of inorganic phosphate can significantly impact the reaction equilibrium and final yield.[1][6] Low, catalytic amounts of phosphate are generally preferred to drive the reaction towards synthesis.[1]
-
Substrate Solubility: Poor solubility of the 7-deazapurine base can be a limiting factor. The use of co-solvents or enzymes from thermophilic organisms that allow for higher reaction temperatures can help to overcome this issue.[9][10]
-
Enzyme Ratio: In multi-enzyme systems, the ratio of the enzymes can be optimized to maximize the yield and reduce costs.[4]
-
Reaction Time: Reaction times can vary significantly depending on the substrates and enzyme concentrations, ranging from a few hours to several days.[1][2][11] Continuous monitoring is crucial to determine the optimal endpoint.
Visualizing the Enzymatic Workflows
Transglycosylation Workflow
Caption: Two-enzyme transglycosylation workflow.
One-Pot Synthesis Workflow
References
- 1. General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products [mdpi.com]
- 3. Separation of purine bases, nucleosides and nucleotides by a column-switching technique combining reversed-phase and anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dupont.com [dupont.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. mdpi.com [mdpi.com]
- 10. Sustainable Flow‐Synthesis of (Bulky) Nucleoside Drugs by a Novel and Highly Stable Nucleoside Phosphorylase Immobilized on Reusable Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Stability of 7-deaza-2',3'-dideoxyadenosine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 7-deaza-2',3'-dideoxyadenosine triphosphate (7-deaza-ddATP). The substitution of nitrogen at the 7-position of the purine (B94841) ring with a carbon atom imparts unique chemical properties, influencing its stability and utility in various biochemical applications. This document summarizes known stability information, outlines potential degradation pathways, and provides detailed experimental protocols for researchers to conduct their own stability assessments.
Core Concepts and Known Stability
7-deaza-ddATP is an analog of 2',3'-dideoxyadenosine (B1670502) triphosphate (ddATP) used in molecular biology, particularly in DNA sequencing and as a chain terminator in polymerase reactions. The 7-deaza modification is known to alter the electronic properties of the purine ring system, which can affect hydrogen bonding in the major groove of DNA and influence its interaction with enzymes.
While specific quantitative stability data for 7-deaza-ddATP across a range of pH and temperature conditions is not extensively published, general stability information can be gleaned from manufacturer datasheets and studies on related 7-deaza-purine analogs.
General Storage and Handling Recommendations
Proper storage is crucial for maintaining the integrity of 7-deaza-ddATP. The following table summarizes the recommended storage conditions based on commercially available product information.
| Parameter | Recommendation |
| Long-term Storage | Store at -20°C for routine use (shelf life of approximately 12 months). For extended storage (≥ 2 years), -80°C is recommended.[1] |
| Short-term Exposure | Short-term exposure to ambient temperatures (up to 1 week, cumulative) is generally acceptable without significant degradation. |
| Formulation | Typically supplied as a solution in water or a buffered solution (e.g., 10 mM Tris-HCl, pH 7.5). |
| Purity | Commercially available 7-deaza-ddATP analogs are generally supplied with a purity of ≥ 95% as determined by HPLC. |
Potential Degradation Pathways
The degradation of 7-deaza-ddATP is expected to occur through two primary pathways: hydrolysis of the triphosphate chain and cleavage of the N-glycosidic bond (depurination).
-
Hydrolysis of the Triphosphate Chain: This is a common degradation pathway for all nucleoside triphosphates, proceeding through the sequential loss of phosphate (B84403) groups to yield the corresponding diphosphate (B83284) (7-deaza-ddADP), monophosphate (7-deaza-ddAMP), and finally the nucleoside (this compound). This process is catalyzed by acid, heat, and certain enzymes.
-
Depurination (N-glycosidic Bond Cleavage): This involves the breaking of the bond between the 7-deaza-adenine base and the dideoxyribose sugar. This reaction is typically acid-catalyzed. However, studies on oligonucleotides containing 7-deaza-purines suggest that the N-glycosidic bond is more stable compared to their natural counterparts, particularly under conditions used for mass spectrometry.
Potential degradation pathways of 7-deaza-ddATP.
Experimental Protocols for Stability Assessment
The following protocols provide a framework for researchers to systematically evaluate the stability of 7-deaza-ddATP under various conditions. The primary analytical method recommended is High-Performance Liquid Chromatography (HPLC) due to its ability to separate and quantify the parent compound and its degradation products.
I. pH Stability Assessment
Objective: To determine the rate of degradation of 7-deaza-ddATP at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9, 11). Use buffers with pKa values close to the target pH to ensure stable pH throughout the experiment.
-
Sample Preparation: Prepare a stock solution of 7-deaza-ddATP of known concentration. Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 1 mM).
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C).
-
Time-course Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Immediately quench any further degradation by neutralizing the pH (if necessary) and/or freezing at -80°C until analysis.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically suitable for separating nucleotides.
-
Mobile Phase: A gradient of a low concentration of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly used.
-
Detection: UV detection at the absorbance maximum of 7-deaza-adenine (around 260 nm).
-
Quantification: The percentage of remaining 7-deaza-ddATP at each time point is determined by integrating the peak area from the chromatogram. The peak areas of degradation products can also be monitored to identify the degradation pathway.
-
-
Data Analysis: Plot the percentage of remaining 7-deaza-ddATP against time for each pH value. From this data, the degradation rate constant and half-life can be calculated.
II. Thermal Stability Assessment
Objective: To evaluate the stability of 7-deaza-ddATP at different temperatures.
Methodology:
-
Sample Preparation: Prepare a solution of 7-deaza-ddATP in a buffer of constant pH (e.g., pH 7.5).
-
Incubation: Aliquot the solution into separate tubes and incubate them at a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 90°C).
-
Time-course Analysis: At various time points, remove a tube from each temperature and store it at -80°C to halt the degradation.
-
HPLC Analysis: Analyze the samples by HPLC as described in the pH stability protocol.
-
Data Analysis: Determine the degradation rate and half-life at each temperature. This data can be used to perform an Arrhenius plot to determine the activation energy of the degradation reaction.
III. Enzymatic Stability Assessment
Objective: To assess the susceptibility of 7-deaza-ddATP to degradation by relevant enzymes (e.g., phosphatases, nucleases).
Methodology:
-
Enzyme and Buffer Selection: Choose the enzyme of interest (e.g., alkaline phosphatase, snake venom phosphodiesterase) and its optimal reaction buffer.
-
Reaction Setup: Set up a reaction mixture containing the 7-deaza-ddATP, the enzyme, and the reaction buffer. Include a control reaction without the enzyme.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme.
-
Time-course Analysis: Take aliquots at different time points and stop the reaction (e.g., by heat inactivation or addition of an inhibitor like EDTA for metalloenzymes).
-
HPLC or other appropriate analysis: Analyze the samples to determine the extent of degradation.
-
Data Analysis: Compare the degradation in the presence and absence of the enzyme to determine the enzymatic susceptibility.
General experimental workflow for stability testing.
Conclusion
This compound triphosphate is a critical reagent in molecular biology, and understanding its stability is paramount for reliable experimental outcomes. While it is generally more stable than its natural counterpart, particularly with respect to the N-glycosidic bond, it is still susceptible to hydrolysis of the triphosphate chain. The recommended storage condition is -20°C for routine use. For applications requiring high precision, it is advisable to perform stability studies under the specific experimental conditions to be used. The protocols outlined in this guide provide a robust framework for researchers to generate quantitative stability data for 7-deaza-ddATP, ensuring the integrity and performance of this important nucleotide analog in their research.
References
The Biological Activity of 7-Deaza Purine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deaza purine (B94841) derivatives, a class of nucleoside analogs where the nitrogen atom at the 7-position of the purine ring is substituted with a carbon atom, represent a significant area of interest in medicinal chemistry.[1] This structural modification confers unique physicochemical properties, including altered electronic distribution and the potential for substitution at the C7 position, which can lead to enhanced biological activity and improved metabolic stability compared to their purine counterparts.[1] These compounds have demonstrated a broad spectrum of pharmacological effects, most notably as potent anticancer and antiviral agents.[2][3] This technical guide provides an in-depth overview of the biological activities of 7-deaza purine derivatives, with a focus on their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation.
Core Mechanisms of Action
The biological activities of 7-deaza purine derivatives are multifaceted and often depend on the specific substitutions on the purine ring and the sugar moiety. A common theme is their role as antimetabolites, where they mimic natural purine nucleosides and interfere with essential cellular processes.
Incorporation into Nucleic Acids
A primary mechanism of action for many 7-deaza purine nucleosides is their intracellular phosphorylation to the corresponding 5'-mono-, di-, and triphosphates. These triphosphorylated analogs can then be recognized by cellular polymerases and incorporated into growing DNA and RNA chains.[2] This incorporation can lead to chain termination, disruption of nucleic acid structure and function, and ultimately, the inhibition of DNA replication and transcription.[2] For instance, 7-hetaryl-7-deazaadenosines are known to be incorporated into both RNA and DNA, leading to the inhibition of protein synthesis and DNA damage.[2]
Enzyme Inhibition
7-Deaza purine derivatives have been identified as inhibitors of various key enzymes involved in cellular signaling and metabolism.
-
Kinase Inhibition : Several derivatives are potent inhibitors of protein kinases.
-
Toyocamycin has been identified as a selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 value of 79 nM.[4] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcriptional elongation. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and oncogenes.
-
Sangivamycin is a known inhibitor of Protein Kinase C (PKC), a family of kinases involved in diverse signal transduction pathways controlling cell growth and differentiation.[5] The inhibition is competitive with respect to ATP, with a reported Ki value of 11-15 µM.[5]
-
Tubercidin and its analogs are potent inhibitors of adenosine (B11128) kinase, leading to an increase in intracellular adenosine levels.[6]
-
-
Inhibition of the Unfolded Protein Response (UPR) : Toyocamycin has also been shown to selectively inhibit the IRE1α-XBP1 pathway of the unfolded protein response.[7] It prevents the IRE1α-mediated splicing of XBP1 mRNA, a critical step in the cellular response to endoplasmic reticulum stress.[7] This inhibition can induce apoptosis in cancer cells that are highly dependent on the UPR for survival, such as multiple myeloma.[8]
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of representative 7-deaza purine derivatives against various cancer cell lines and viruses.
Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Toyocamycin | Multiple Myeloma Cell Lines | Multiple Myeloma | Induces apoptosis at nanomolar concentrations | [9] |
| Toyocamycin | Osteosarcoma Cell Lines | Osteosarcoma | < 0.075 | [10] |
| 7-deaza-p-methoxy-6-benzylthioinosine | Toxoplasma gondii adenosine kinase | N/A (Enzyme) | 4.6 | [11] |
| 7-deaza-p-cyano-6-benzylthioinosine | Toxoplasma gondii adenosine kinase | N/A (Enzyme) | 5.3 | [11] |
| 7-(2-Thienyl)-7-deazaadenosine | Various Cancer Cell Lines | Various | Nanomolar range | [12] |
Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 7-carbomethoxyvinyl substituted nucleoside (α-form) | HIV-1 | Various | 0.71 ± 0.25 | [13] |
| 7-deazapurine nucleoside derivative 6e | Dengue Virus (DENV) | A549 | 2.081 ± 1.102 | [14] |
Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 / Ki | Reference |
| Toyocamycin | CDK9 | 79 nM (IC50) | [4] |
| Sangivamycin | Protein Kinase C | 11-15 µM (Ki) | [5] |
| 5-Iodotubercidin | Adenosine Kinase | 0.026 µM (IC50) | [6] |
| 5'-Amino-5'-deoxy-5-iodotubercidin | Adenosine Kinase | < 0.001 µM (IC50) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of 7-deaza purine derivatives are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
7-deaza purine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[16]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the 7-deaza purine derivative. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 48 or 72 hours).[14]
-
MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15] Incubate for 2-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the 7-deaza purine derivative for the desired time. Harvest both treated and untreated cells (1-5 x 10^5 cells per sample).
-
Washing: Wash the cells once with cold PBS and centrifuge to pellet the cells.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
7-deaza purine derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the 7-deaza purine derivative in the appropriate assay buffer.
-
Kinase Reaction: In a white assay plate, add the kinase, substrate, and the test compound. Initiate the reaction by adding ATP. The final reaction volume is typically 25 µL. Incubate at room temperature for a predetermined time (e.g., 60 minutes).[18]
-
ATP Depletion: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[19]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase activity.[18]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[18]
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. scispace.com [scispace.com]
- 11. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. kumc.edu [kumc.edu]
- 18. benchchem.com [benchchem.com]
- 19. ulab360.com [ulab360.com]
exploring the role of 7-deazaadenosine in DNA structure
An In-depth Technical Guide on the Role of 7-Deazaadenosine in DNA Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaadenosine is a purine (B94841) analogue where the nitrogen atom at the 7th position of the adenine (B156593) ring is replaced by a carbon atom.[1][2] This seemingly subtle modification introduces significant changes to the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, without drastically altering its overall shape.[3][4] As an isosteric analogue of adenosine (B11128), 7-deazaadenosine can be incorporated into DNA and RNA, serving as a powerful tool to probe and manipulate nucleic acid structure, enzyme interactions, and biological function.[2][4] This technical guide provides a comprehensive exploration of the role of 7-deazaadenosine in DNA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its impact on molecular interactions and workflows.
Structural and Thermodynamic Impact on DNA
The primary effect of substituting adenosine with 7-deazaadenosine is the alteration of the DNA major groove. The N7 atom of adenine is an electronegative hydrogen bond acceptor and a key site for binding cations and water molecules, which stabilize the DNA helix.[4][5] Replacing this nitrogen with a more electropositive C-H group eliminates this interaction point, thereby changing the major groove's electrostatic potential.[3][4]
While Watson-Crick base pairing with thymine (B56734) is maintained, the overall stability of the DNA duplex is affected.[3] Studies on 7-deazaadenosine-modified DNA have shown that this substitution, contrary to what might be expected from removing an electronegative atom, tends to destabilize the double helix. This destabilization is primarily attributed to less favorable stacking interactions and changes in hydration and cation binding in the major groove.[3][4][6]
Caption: Comparison of Adenosine and 7-Deazaadenosine structures.
Caption: Alteration of the DNA major groove by 7-deazaadenosine.
Data Presentation: Thermodynamic Properties
The thermodynamic consequences of incorporating 7-deaza-2'-deoxyadenosine (d(7cA)) into a DNA duplex have been quantified. The following table summarizes data from studies on a modified Dickerson-Drew dodecamer, comparing it to the unmodified DNA duplex.
| Duplex Sequence | Tm (°C) | ΔTm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| Unmodified DNA | 72.1 | - | -77.3 | -211.5 | -18.5 |
| 7-Deaza-dA Modified | 69.4 | -2.7 | -71.5 | -193.9 | -18.4 |
| Data derived from studies on the Dickerson-Drew dodecamer.[3][4] |
Interaction with DNA-Modifying Enzymes and Applications
The absence of the N7 atom significantly impacts the interaction of DNA with various enzymes.
-
Restriction Endonucleases: Many restriction enzymes make contacts within the major groove. The incorporation of 7-deazaadenosine can hinder the processing and cleavage by these enzymes.[4]
-
DNA Polymerases: 7-deaza-purine nucleotides are generally good substrates for DNA polymerases.[7][8] This property is exploited in molecular biology techniques.
-
PCR and DNA Sequencing: DNA regions with high GC content often form stable secondary structures (like hairpins) due to Hoogsteen hydrogen bonds involving the N7 position of guanine.[9][10] These structures can impede DNA polymerase, leading to failed PCR or sequencing reactions. By substituting dGTP with 7-deaza-dGTP (and similarly, dATP with 7-deaza-dATP for A-tracts), the potential for this secondary structure formation is reduced, allowing for successful amplification and sequencing of these challenging templates.[9][11][12][13]
Caption: Experimental workflow for PCR of GC-rich DNA using 7-deaza-dGTP.
Applications in Drug Development
7-deazaadenosine and its derivatives have shown significant potential as therapeutic agents, primarily due to their ability to act as nucleoside analogue inhibitors.
-
Antiviral Activity: Several 7-deazaadenosine analogues are potent antiviral agents, particularly against RNA viruses like Hepatitis C Virus (HCV).[14][15] After cellular uptake, these analogues are phosphorylated to their active triphosphate form.[16][17] This active form then competes with the natural ATP for the viral RNA-dependent RNA polymerase (RdRp), inhibiting viral replication.[14][16] The modification can also lead to improved pharmacokinetic properties compared to standard adenosine analogues.[15][18]
-
Anticancer Activity: Naturally occurring 7-deazaadenosines like Tubercidin, and numerous synthetic derivatives, exhibit significant cytotoxic effects against various cancer cell lines.[2][19] Their mechanisms of action are diverse and can include inhibition of adenosine kinases, incorporation into RNA and DNA leading to damage and inhibition of protein synthesis, and induction of apoptosis.[2][19]
Data Presentation: Biological Activity
| Compound | Target / Cell Line | Cancer/Virus Type | IC₅₀ / EC₅₀ (µM) | Citation |
| 7-methyl-9-deazaadenosine | L1210 | Leukemia | 0.4 | [20] |
| 7-benzyl-9-deazaadenosine | L1210 | Leukemia | 0.07 | [20] |
| 7-deaza-2'-C-methyl-adenosine | HCV Replicon | Hepatitis C Virus | ~0.3 | [14] |
| Sangivamycin | MCF-7/ADR | Breast Cancer | 0.05 | [19] |
| Toyocamycin | HL-60 | Leukemia | 0.003 | [19] |
| IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. |
Key Experimental Protocols
Protocol 1: Synthesis of 7-Deazaadenosine-Modified Oligonucleotides
This protocol outlines the general steps for incorporating 7-deazaadenosine into a DNA oligonucleotide using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.
-
Starting Material: Obtain the 7-deaza-2'-deoxyadenosine phosphoramidite building block.
-
Solid Support: Use a controlled pore glass (CPG) solid support functionalized with the first nucleoside of the desired sequence.
-
Synthesis Cycle (Repeated for each monomer):
-
De-blocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using trichloroacetic acid.
-
Coupling: Activate the 7-deaza-dA phosphoramidite (or any other standard phosphoramidite) with a catalyst (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the CPG support using concentrated ammonium (B1175870) hydroxide. This step also removes the protecting groups from the phosphate backbone and the nucleobases.
-
Purification: Purify the full-length oligonucleotide from shorter failure sequences using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[21]
-
Verification: Confirm the identity and purity of the final product using mass spectrometry.
Protocol 2: Thermal Melting Analysis (UV-Vis Spectroscopy)
This protocol determines the melting temperature (Tm) of a DNA duplex, providing insight into its thermal stability.
-
Sample Preparation: Anneal the 7-deazaadenosine-modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Prepare a control sample with the corresponding unmodified DNA duplex.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to monitor absorbance at 260 nm.
-
Melting Procedure:
-
Equilibrate the sample at a low starting temperature (e.g., 20°C).
-
Increase the temperature gradually (e.g., 0.5-1.0°C per minute) to a high final temperature (e.g., 95°C).
-
Record the absorbance at 260 nm throughout the temperature ramp.
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve. The curve will show a sigmoidal transition from the low-absorbance duplex state to the high-absorbance single-stranded state.
-
The Tm is the temperature at which 50% of the DNA is denatured. This is determined by finding the maximum of the first derivative of the melting curve.
-
Compare the Tm of the modified duplex to the unmodified control to determine the effect of the 7-deazaadenosine substitution.[5]
-
Protocol 3: PCR Amplification using 7-Deaza-dGTP
This protocol is adapted for amplifying GC-rich DNA templates that are resistant to standard PCR.
-
Reaction Mix Preparation: In a PCR tube, combine the following components:
-
10x PCR Buffer: 5 µL
-
dNTP Mix (10 mM each of dATP, dCTP, dTTP; 2.5 mM dGTP): 1 µL
-
7-deaza-dGTP (10 mM): 3 µL (achieves a 3:1 ratio of 7-deaza-dGTP to dGTP)[9]
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (10-100 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-Free Water: to a final volume of 50 µL
-
-
Thermal Cycling: Place the reaction tube in a thermal cycler and run the following program:
-
Initial Denaturation: 95°C for 3-5 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize as needed).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR product by running a sample on an agarose (B213101) gel stained with an appropriate DNA dye. The presence of 7-deaza-dGTP may affect the migration and staining efficiency with some intercalating dyes.
Conclusion
7-deazaadenosine is a vital molecular tool for nucleic acid research and a promising scaffold in drug discovery. Its ability to alter the major groove's electrostatic landscape without disrupting Watson-Crick pairing provides a unique method for studying DNA-protein interactions and hydration. In practical applications, its incorporation into oligonucleotides facilitates the amplification and sequencing of problematic GC-rich regions. Furthermore, its derivatives have demonstrated significant therapeutic potential as antiviral and anticancer agents, highlighting the profound biological consequences of a single atom replacement in the purine ring system.[2] This guide serves as a foundational resource for professionals seeking to understand and leverage the unique properties of 7-deazaadenosine in their research and development endeavors.
References
- 1. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Altering the Electrostatic Potential in the Major Groove: Thermodynamic and Structural Characterization of 7-Deaza-2′-deoxyadenosine:dT Base Pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altering the electrostatic potential in the major groove: thermodynamic and structural characterization of 7-deaza-2'-deoxyadenosine:dT base pairing in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 12. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 7-Deaza-8-aza-2'-deoxyadenosine, 7-Deaza-8-Aza-dA Oligonucleotide [biosyn.com]
Methodological & Application
Application Notes and Protocols for the Use of 7-Deaza-2'-Deoxyadenosine Analogs in Sanger Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing, the gold-standard for DNA sequence validation, can be hampered by a phenomenon known as band compression. This artifact arises in regions of high guanine-cytosine (GC) content, where secondary structures, such as hairpin loops, can form in the single-stranded DNA fragments during electrophoresis. These structures alter the electrophoretic mobility of the fragments, leading to compressed bands on the sequencing gel and ambiguous base calling in the electropherogram. The formation of these secondary structures is often stabilized by Hoogsteen base pairing, an alternative hydrogen bonding pattern between guanine (B1146940) bases.
To mitigate this issue, nucleotide analogs such as 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) and 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP) are employed. In these analogs, the nitrogen atom at the 7th position of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs, thereby destabilizing the secondary structures that cause band compression.[1][2] The result is a more accurate and readable DNA sequence, particularly through GC-rich regions.[1][3] The use of these analogs has been shown to significantly improve the quality of sequencing data for both isotope-based and fluorescence-based sequencing approaches.[3]
This document provides detailed application notes and protocols for the use of 7-deaza-2'-deoxypurine analogs in Sanger sequencing to resolve band compressions and improve sequence accuracy. While the user's original query mentioned 7-deaza-2',3'-dideoxyadenosine, the primary application in Sanger sequencing involves the use of 7-deaza-deoxy nucleotide triphosphates (like 7-deaza-dGTP and 7-deaza-dATP) to prevent secondary structures during chain elongation, rather than a modified chain-terminating dideoxynucleotide.
Mechanism of Action
The core issue of band compression in GC-rich regions is the formation of secondary structures stabilized by Hoogsteen hydrogen bonds between guanine residues. The substitution of the N7 atom with a CH group in 7-deaza-dGTP and 7-deaza-dATP physically obstructs the formation of these non-Watson-Crick base pairs, leading to a more linear DNA fragment that migrates predictably through the sequencing gel.
Caption: Mechanism of 7-deaza-dGTP in resolving band compression.
Data Presentation
The use of 7-deaza analogs, alone or in combination with other reagents like deoxyinosine triphosphate (dITP), has been shown to significantly improve sequencing read quality and length.
| Template Characteristic | Sequencing Condition | Outcome | Reference |
| GC-rich templates (49.7% - 59% GC) | 100% 7-deaza-dGTP | Nine compressed regions observed. | [4] |
| GC-rich templates (49.7% - 59% GC) | 4:1 ratio of 7-deaza-dGTP:dITP | Seven of nine compressions resolved; read length of 1156 bases with eight ambiguities. | [4] |
| Human N-myc gene (85% GC content) | dGTP replaced with 7-deaza-dGTP | Unambiguous determination of the nucleotide sequence. | [1] |
| Templates with M-type and L-type compression motifs | dATP replaced with 7-deaza-dATP (in the presence of 7-deaza-dGTP) | Complete elimination of M-type band compressions and resolution of some L-type compressions without sacrificing read length or band uniformity. | [5] |
Experimental Protocols
Protocol 1: Sanger Sequencing with 7-deaza-dGTP
This protocol is designed for sequencing DNA templates with high GC content that are prone to band compression.
1. PCR Amplification of the Target Region (Optional but Recommended)
For templates that are difficult to amplify, the inclusion of 7-deaza-dGTP in the PCR reaction prior to sequencing can improve the yield and quality of the template DNA.[6]
-
PCR Reaction Mix:
-
Template DNA: 1-10 ng
-
Forward Primer: 10 pmol
-
Reverse Primer: 10 pmol
-
dNTP mix (dATP, dCTP, dTTP): 200 µM each
-
dGTP: 50 µM
-
7-deaza-dGTP: 150 µM (3:1 ratio with dGTP)
-
DNA Polymerase Buffer: 1x
-
Taq DNA Polymerase: 1-2.5 units
-
Nuclease-free water: to final volume
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
2. Cycle Sequencing Reaction
-
Reaction Mix:
-
Purified PCR product or plasmid DNA: 20-100 ng
-
Sequencing Primer: 3.2 pmol
-
Sequencing Premix (containing DNA polymerase, dNTPs, and ddNTPs with fluorescent dyes). Note: For problematic templates, use a premix where dGTP is partially or fully replaced by 7-deaza-dGTP. If preparing your own mix, completely replace dGTP with 7-deaza-dGTP.
-
5x Sequencing Buffer: As recommended by the premix manufacturer
-
Nuclease-free water: to final volume (e.g., 20 µL)
-
-
Cycle Sequencing Conditions (Example):
-
Initial Denaturation: 96°C for 1 minute
-
25-30 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
3. Post-Sequencing Cleanup and Analysis
-
Remove unincorporated dye terminators using a suitable method (e.g., ethanol/EDTA precipitation, spin columns, or magnetic beads).
-
Resuspend the purified fragments in highly deionized formamide.
-
Denature at 95°C for 2-5 minutes and immediately place on ice.
-
Analyze the fragments on an automated capillary electrophoresis DNA sequencer.
Protocol 2: Combined Use of 7-deaza-dGTP and dITP
For particularly stubborn compressions, a combination of 7-deaza-dGTP and dITP can be effective.[4]
1. Cycle Sequencing Reaction Mix
-
Follow the general setup for the cycle sequencing reaction in Protocol 1, but modify the nucleotide mix.
-
In the sequencing premix, replace dGTP with a mixture of 7-deaza-dGTP and dITP at a 4:1 molar ratio .
2. Cycling, Cleanup, and Analysis
-
Proceed with the same cycling conditions, cleanup, and analysis steps as outlined in Protocol 1.
Protocol 3: Combined Use of 7-deaza-dGTP and 7-deaza-dATP
To resolve compressions involving both G and A residues, the concurrent use of 7-deaza-dGTP and 7-deaza-dATP is recommended.[3][5]
1. Cycle Sequencing Reaction Mix
-
Follow the general setup for the cycle sequencing reaction in Protocol 1.
-
Use a sequencing premix where dGTP is replaced with 7-deaza-dGTP and dATP is replaced with 7-deaza-dATP .
2. Cycling, Cleanup, and Analysis
-
Proceed with the same cycling conditions, cleanup, and analysis steps as outlined in Protocol 1.
Experimental Workflow
Caption: Sanger sequencing workflow with 7-deaza analogs.
Troubleshooting
-
No or Low Signal: Check the concentration and purity of the template DNA and primer. Ensure the annealing temperature is optimal for your primer-template pair.
-
Persistent Compressions: If using only 7-deaza-dGTP does not resolve the issue, try the combination with dITP (Protocol 2) or with 7-deaza-dATP (Protocol 3).
-
Early Signal Loss: This may indicate premature termination. Ensure the template is of high quality and free of inhibitors. Using 7-deaza-dGTP in the initial PCR can sometimes help generate a better template for sequencing.[6]
Conclusion
The use of 7-deaza-2'-deoxypurine analogs is a robust and straightforward method to overcome the challenges of sequencing GC-rich DNA templates. By preventing the formation of secondary structures that lead to band compression, these analogs significantly improve the accuracy and read length of Sanger sequencing, ensuring high-quality data for critical research and diagnostic applications.
References
- 1. Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Sanger Sequencing of GC-Rich DNA with 7-Deaza-Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing, or the chain-termination method, remains a cornerstone of DNA sequencing for its accuracy and reliability, often serving as the "gold standard" for sequence validation. The method relies on the enzymatic synthesis of DNA strands of varying lengths, which are terminated by the incorporation of dideoxynucleoside triphosphates (ddNTPs). These ddNTPs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, thus halting DNA polymerase activity. However, a significant challenge in Sanger sequencing arises when dealing with templates rich in guanine (B1146940) (G) and cytosine (C), so-called GC-rich regions. These regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can interfere with the electrophoretic separation of DNA fragments, leading to "band compressions." This phenomenon results in ambiguous or incorrect base calling and ultimately, a loss of sequence information.
To overcome this limitation, analogs of deoxynucleoside triphosphates (dNTPs), such as 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) and 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP), are employed. This application note details the use of these analogs, with a primary focus on 7-deaza-dGTP, to improve the quality and accuracy of Sanger sequencing for GC-rich templates. While the user's interest was in 7-deaza-2',3'-dideoxyadenosine as a chain terminator, the predominant and well-documented application of the 7-deaza modification in sequencing is in the form of deoxynucleotides to resolve secondary structures, not as a direct chain-terminating dideoxynucleotide.
Principle of Action: Resolving Band Compressions with 7-Deaza-dNTPs
The underlying cause of band compression is the formation of Hoogsteen base pairs involving the N7 atom of guanine, which leads to the formation of secondary structures in the DNA fragments. By replacing dGTP with 7-deaza-dGTP in the sequencing reaction, the nitrogen at the 7th position of the purine (B94841) ring is replaced with a carbon atom. This modification prevents the formation of Hoogsteen bonds without affecting the standard Watson-Crick base pairing with cytosine. Consequently, the formation of secondary structures is destabilized, leading to more uniform migration of DNA fragments during electrophoresis and the elimination of band compressions.[1][2][3] The result is a significant improvement in the quality and accuracy of the sequencing data for GC-rich regions.[2][4]
Quantitative Data Presentation
The use of 7-deaza-dNTPs in Sanger sequencing yields significant improvements in key sequencing metrics, particularly for challenging GC-rich templates. The following table summarizes the expected quantitative improvements based on available literature.
| Metric | Standard Sanger Sequencing (with dGTP) | Sanger Sequencing with 7-deaza-dGTP | Reference |
| Sequencing Accuracy in GC-Rich Regions (>65% GC) | Often low, with unreadable regions and high error rates | Significantly improved, with clear base calling and reduced errors | [2][3] |
| Read Length for GC-Rich Templates | Can be prematurely shortened due to polymerase stalling | Increased read length due to prevention of secondary structures | [1] |
| Resolution of Band Compressions | Prone to band compressions, leading to ambiguous base calls | Effective elimination of band compressions | [1][2] |
| Success Rate for Sequencing GC-Rich Templates | Lower, with a higher frequency of failed or poor-quality reads | Higher, enabling successful sequencing of previously "unsequenceable" templates | [2][4] |
Experimental Protocols
The following protocols describe the standard Sanger sequencing workflow using a cycle sequencing kit, with modifications for the inclusion of 7-deaza-dGTP.
Protocol 1: PCR Amplification of GC-Rich Templates with 7-deaza-dGTP
For templates with high GC content, it is often beneficial to incorporate 7-deaza-dGTP during the initial PCR amplification, prior to cycle sequencing.
Materials:
-
DNA template (10-100 ng)
-
Forward and reverse primers (10 µM each)
-
dNTP mix (containing dATP, dCTP, dTTP, and a mix of dGTP and 7-deaza-dGTP)
-
Taq DNA polymerase and corresponding buffer
-
Nuclease-free water
Procedure:
-
Prepare the PCR Reaction Mix: For a 25 µL reaction, combine the following components in a PCR tube:
-
5 µL of 5x PCR Buffer
-
1 µL of dNTP mix (e.g., a 3:1 ratio of 7-deaza-dGTP to dGTP, with a final concentration of 200 µM for each dNTP)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of DNA template
-
0.25 µL of Taq DNA Polymerase
-
Nuclease-free water to a final volume of 25 µL
-
-
Perform Thermal Cycling: Use a thermal cycler with the following program:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Verify PCR Product: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the presence of a single, specific amplicon of the expected size.
-
Purify PCR Product: Purify the PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT). The purified product is now ready for cycle sequencing.
Protocol 2: Cycle Sequencing of GC-Rich Templates with 7-deaza-dGTP
This protocol is adapted from the BigDye™ Terminator v3.1 Cycle Sequencing Kit protocol and includes the use of a 7-deaza-dGTP-containing sequencing mix.
Materials:
-
Purified PCR product (from Protocol 1) or plasmid DNA (100-500 ng)
-
Sequencing primer (3.2 µM)
-
BigDye™ Terminator v3.1 Ready Reaction Mix (or a similar kit with a 7-deaza-dGTP formulation)
-
5x Sequencing Buffer
-
Nuclease-free water
Procedure:
-
Prepare the Cycle Sequencing Reaction Mix: For a 20 µL reaction, combine the following in a PCR tube or plate well:
-
2 µL of BigDye™ Terminator Ready Reaction Mix (containing 7-deaza-dGTP)
-
2 µL of 5x Sequencing Buffer
-
1 µL of Sequencing Primer (3.2 µM)
-
X µL of purified DNA template (refer to kit instructions for optimal amount)
-
Nuclease-free water to a final volume of 20 µL
-
-
Perform Cycle Sequencing: Use a thermal cycler with the following program:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Purify Extension Products: Remove unincorporated dye terminators and salts from the sequencing reaction. This can be done by ethanol/EDTA precipitation or using a commercial dye terminator removal kit.
-
Capillary Electrophoresis: Resuspend the purified sequencing products in Hi-Di™ Formamide and denature at 95°C for 5 minutes. Immediately chill on ice before loading onto an automated DNA sequencer for capillary electrophoresis and data collection.
Visualizations
Caption: Mechanism of dideoxynucleotide chain termination in Sanger sequencing.
References
Application Notes and Protocols: Antiviral Activity of 7-deaza-2',3'-dideoxyadenosine Against RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antiviral activity of 7-deaza-2',3'-dideoxyadenosine against a range of RNA viruses. Due to a lack of specific published data for this particular compound, the information presented herein is based on the known activities of structurally similar 7-deazaadenosine analogs and general protocols for antiviral testing. The provided experimental protocols are intended to serve as a detailed guide for researchers to initiate their own investigations into the antiviral properties of this compound.
Introduction
This compound is a synthetic nucleoside analog. The 7-deaza modification, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, can alter the electronic properties of the nucleobase and its interaction with viral enzymes. The 2',3'-dideoxy modification on the ribose sugar moiety is a classic feature of chain-terminating nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of retroviral infections. This structural combination suggests that this compound may act as an inhibitor of viral RNA-dependent RNA polymerases (RdRps) or reverse transcriptases, making it a candidate for evaluation against a variety of RNA viruses.
Putative Mechanism of Action
It is hypothesized that this compound is anabolized intracellularly to its triphosphate form, this compound triphosphate. This triphosphate metabolite can then act as a competitive inhibitor of the natural substrate (dATP or ATP) for the viral RNA-dependent RNA polymerase or reverse transcriptase. Upon incorporation into the growing viral RNA or DNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.
Data Presentation
As no specific antiviral activity data for this compound against a broad range of RNA viruses has been published, the following tables present hypothetical data based on the activity of similar 7-deazaadenosine analogs against representative RNA viruses. This data is for illustrative purposes only and should be experimentally determined.
Table 1: Hypothetical In Vitro Antiviral Activity of this compound against various RNA viruses.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Flaviviridae | Zika Virus (ZIKV) | Vero | Value | >100 | Value |
| Flaviviridae | Dengue Virus (DENV) | Huh-7 | Value | >100 | Value |
| Flaviviridae | West Nile Virus (WNV) | BHK-21 | Value | >100 | Value |
| Coronaviridae | SARS-CoV-2 | Vero E6 | Value | >100 | Value |
| Orthomyxoviridae | Influenza A Virus (H1N1) | MDCK | Value | >100 | Value |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | Value | >100 | Value |
| Picornaviridae | Rhinovirus | HeLa | Value | >100 | Value |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | Value | >100 | Value |
EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values to be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.
Protocol 1: Cytotoxicity Assay
This protocol determines the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., Vero, Huh-7, MDCK, HEp-2, HeLa, MT-4)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 48-72 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium with DMSO) and a "no cells" control (medium only).
-
Incubate the plate for 48-72 hours (time corresponding to the antiviral assay).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay
This assay measures the ability of the compound to inhibit the formation of viral plaques.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer (PFU/mL)
-
This compound
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-incubate the virus dilution (that gives 50-100 plaques per well) with an equal volume of the compound dilutions for 1 hour at 37°C.
-
Remove the medium from the cell monolayers and infect with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and wash the cells gently with PBS.
-
Add 2-3 mL of overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Fix the cells with 10% formaldehyde.
-
Stain the cells with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the EC₅₀ value from the dose-response curve.
Protocol 3: Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the compound.
Materials:
-
Host cell line
-
Virus stock
-
This compound
-
24-well or 48-well cell culture plates
-
TCID₅₀ (50% tissue culture infectious dose) assay components or qPCR reagents for viral quantification.
Procedure:
-
Seed host cells in a 24-well plate and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.01.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 24-72 hours.
-
Harvest the cell culture supernatant.
-
Quantify the amount of infectious virus in the supernatant using a TCID₅₀ assay or by quantifying viral RNA using RT-qPCR.
-
Calculate the reduction in viral titer compared to the untreated control.
-
Determine the EC₅₀ value from the dose-response curve.
Disclaimer
The information provided in these application notes is for research purposes only. The hypothetical data and protocols are intended to guide the experimental design for evaluating the antiviral activity of this compound. All experiments should be conducted in appropriate biosafety level facilities by trained personnel. The actual antiviral activity and cytotoxicity of this compound must be determined through rigorous experimentation.
Protocol for Incorporating 7-Deaza-Purine Analogs in PCR: Enhancing Amplification of Challenging Templates
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, templates with high GC-content or those prone to forming secondary structures can hinder PCR efficiency, leading to low yields or failed reactions. The incorporation of nucleotide analogs, such as 7-deaza-purines, offers a robust solution to overcome these challenges. This document provides a detailed protocol for the incorporation of 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP) in PCR, the most common application of this technique. While the user requested a protocol for 7-deaza-dATP, the available scientific literature and application notes overwhelmingly focus on the use of 7-deaza-dGTP for resolving issues related to GC-rich sequences. The principles and protocols outlined below for 7-deaza-dGTP can, however, serve as a foundational guide for the experimental design involving other 7-deaza-purine analogs.
7-deaza-dGTP is a structural analog of dGTP where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which contributes to the stability of secondary structures in GC-rich regions, without affecting the standard Watson-Crick base pairing essential for DNA polymerization.[1][2] Consequently, the incorporation of 7-deaza-dGTP reduces the melting temperature of the DNA duplex and destabilizes secondary structures, allowing the DNA polymerase to proceed more efficiently through problematic regions.[3][4] This leads to improved yield and specificity of PCR products from GC-rich templates, such as CpG islands and gene promoters.[5][6]
Key Applications
-
Amplification of GC-rich DNA sequences: Overcoming PCR failure or low yield when amplifying templates with high GC content (>60%).[7][8]
-
Sequencing of problematic templates: Generating PCR products that are more amenable to subsequent Sanger or next-generation sequencing by resolving secondary structures that cause premature termination of the sequencing reaction.[5][7][9]
-
Improving DNA band quality in gel electrophoresis: Reducing the formation of secondary structures that can lead to smearing or anomalous migration of DNA fragments.[3]
-
Analysis of CpG islands and promoter regions: Facilitating the study of gene regulation and epigenetics by enabling the amplification of these typically GC-rich regions.[5][6]
Experimental Protocols
I. Standard PCR Protocol with 7-Deaza-dGTP
This protocol is a starting point and may require optimization depending on the specific template and polymerase used.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq, Pfu)
-
10X PCR buffer
-
dNTP mix (containing dATP, dCTP, dTTP, and dGTP)
-
7-deaza-dGTP solution
-
Nuclease-free water
-
Magnesium chloride (MgCl₂) solution (if not included in the PCR buffer)
Procedure:
-
Prepare the dNTP/7-deaza-dGTP Mix:
-
For optimal results, a partial substitution of dGTP with 7-deaza-dGTP is recommended. A common starting ratio is 1:3 (dGTP:7-deaza-dGTP).[2][8]
-
Prepare a working solution containing dATP, dCTP, dTTP at the desired final concentration (e.g., 200 µM each), dGTP at a reduced concentration (e.g., 50 µM), and 7-deaza-dGTP at a higher concentration (e.g., 150 µM).[1]
-
-
Set up the PCR Reaction:
-
Assemble the reaction on ice in the following order:
-
| Component | Final Concentration | Volume (for 25 µL reaction) |
| Nuclease-free water | - | To final volume |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTP/7-deaza-dGTP Mix | 200 µM each nucleotide | 0.5 µL of 10mM mix |
| Forward Primer | 0.2 - 0.5 µM | 0.5 - 1.25 µL of 10 µM stock |
| Reverse Primer | 0.2 - 0.5 µM | 0.5 - 1.25 µL of 10 µM stock |
| DNA Template | 1-100 ng | Variable |
| MgCl₂ (if needed) | 1.5 - 2.5 mM | Variable |
| DNA Polymerase | 1.25 units | 0.25 µL of 5 U/µL stock |
| Total Volume | 25 µL |
-
Perform Thermal Cycling:
-
The following cycling conditions are a general guideline and should be optimized for your specific primers and template.
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 30-40 |
| Annealing | 55-68°C | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
-
Analyze the PCR Product:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to verify the size and yield of the amplicon.
-
II. Hot-Start PCR with CleanAmp™ 7-Deaza-dGTP
For enhanced specificity and amplification of highly challenging targets, a hot-start formulation of 7-deaza-dGTP can be used. CleanAmp™ 7-deaza-dGTP contains a thermolabile protecting group at the 3'-hydroxyl, which prevents nucleotide incorporation at lower temperatures and is removed during the initial denaturation step.[1][8][10]
Procedure:
The protocol is similar to the standard protocol, with the key difference being the use of a CleanAmp™ 7-deaza-dGTP mix and a longer initial denaturation step to ensure complete removal of the protecting group.
-
Set up the PCR reaction using a CleanAmp™ 7-deaza-dGTP mix. These mixes typically contain a pre-optimized ratio of dNTPs and the modified 7-deaza-dGTP.[1]
-
Modify the thermal cycling conditions:
Data Presentation
Table 1: Recommended Ratios of dGTP to 7-Deaza-dGTP
| dGTP:7-Deaza-dGTP Ratio | Total dNTP Concentration | Target GC Content | Reference |
| 1:3 | 200 µM | >60% | [1] |
| Complete Replacement | 200 µM | High | [9] |
| 1:1 with dITP | 200 µM | High | [9] |
Table 2: Impact of 7-Deaza-dGTP on PCR of GC-Rich Targets
| Target Gene | GC Content | Amplification with dGTP | Amplification with 7-Deaza-dGTP | Reference |
| p16INK4A promoter | 78% | Unspecific byproducts or no product | Specific 140 bp product | [5][6] |
| HUMARA exon 1 | 65% | Readable sequence issues | Improved sequencing results | [5][6] |
| GNAQ | 79% | Low specificity and yield | Improved specificity and yield | [1] |
Downstream Applications
Sequencing of PCR Products Containing 7-Deaza-dGTP
PCR products generated with 7-deaza-dGTP are generally compatible with Sanger sequencing and can significantly improve read quality for GC-rich templates.[7][9] The reduced secondary structure of the template allows the sequencing polymerase to proceed through regions that would otherwise cause it to stall.[9]
Restriction Enzyme Digestion of PCR Products Containing 7-Deaza-dGTP
The incorporation of 7-deaza-dGTP can affect the efficiency of restriction enzyme digestion. The absence of the N7 atom in the major groove can interfere with the binding of some restriction enzymes.[11] It has been reported that some enzymes are inhibited by the presence of 7-deaza-dGTP in their recognition sequence.[12] Therefore, it is crucial to either:
-
Choose restriction enzymes whose recognition sites do not contain guanine.
-
Perform pilot digests to confirm the efficiency of cleavage.
-
If cloning is the downstream application, it is advisable to purify the PCR product before digestion to remove the thermostable polymerase, which can alter the ends of the cleaved DNA.[13]
Visualizations
Caption: Workflow for PCR with and without 7-deaza-dGTP.
Caption: Mechanism of 7-deaza-dGTP in overcoming PCR inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 4. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 5. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mp.bmj.com [mp.bmj.com]
- 7. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. academic.oup.com [academic.oup.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for 7-deaza-2',3'-dideoxyadenosine in Sequencing Through Secondary Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing remains a cornerstone of molecular biology for its accuracy in determining DNA sequences. However, templates with high GC content or repetitive sequences often form stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede the processivity of DNA polymerase, leading to premature termination of the sequencing reaction and resulting in poor quality data, characterized by "hard stops" or compressed banding patterns. The use of nucleotide analogs that destabilize these secondary structures is a key strategy to overcome these challenges. 7-deaza-purine analogs, particularly 7-deaza-2'-deoxyadenosine-5'-triphosphate (c7dATP) and 7-deaza-2'-deoxyguanosine-5'-triphosphate (c7dGTP), have proven effective in this regard. This document provides detailed application notes and protocols for the use of 7-deaza-2',3'-dideoxyadenosine and its corresponding deoxynucleotide triphosphate in Sanger sequencing to resolve secondary structures.
Mechanism of Action
Standard adenine (B156593) and guanine (B1146940) bases can form non-Watson-Crick hydrogen bonds (Hoogsteen base pairing) through the nitrogen atom at position 7 (N-7) of the purine (B94841) ring. These interactions are critical for the formation of certain DNA secondary structures. 7-deaza-purines are modified analogs where the N-7 atom is replaced by a carbon atom. This seemingly small change has a significant impact: it eliminates the ability of the purine base to form Hoogsteen hydrogen bonds, thereby destabilizing DNA secondary structures without affecting the standard Watson-Crick base pairing required for accurate DNA synthesis.[1][2]
When 7-deaza-dATP (and/or 7-deaza-dGTP) is included in the sequencing reaction, it is incorporated into the newly synthesized DNA strand. The resulting strand has a reduced propensity to form secondary structures, allowing the DNA polymerase to proceed through problematic regions. Furthermore, the use of this compound (7-deaza-ddATP) as a chain terminator can lead to a more uniform distribution of termination events, improving the overall quality and accuracy of the sequence data.[3]
References
- 1. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 7-deaza-dGTP in Resolving Gel Compression in DNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gel compression in Sanger sequencing is a common artifact that arises in regions of DNA with high GC content. This phenomenon is caused by the formation of secondary structures, such as hairpin loops, in the single-stranded DNA fragments during electrophoresis. These structures alter the migration of the fragments through the gel matrix, leading to bands that are compressed together, making the sequence difficult or impossible to read accurately. The formation of these secondary structures is often stabilized by Hoogsteen base pairing between guanine (B1146940) residues.
To mitigate this issue, the guanine analog 7-deaza-dGTP (c⁷dGTP) is frequently substituted for dGTP in the sequencing reaction. The nitrogen atom at position 7 of the guanine purine (B94841) ring is replaced with a carbon atom in 7-deaza-dGTP. This modification prevents the formation of Hoogsteen base pairs, thereby reducing the stability of secondary structures and minimizing gel compression.[1] This document provides detailed application notes and protocols for the effective use of 7-deaza-dGTP in Sanger sequencing.
Mechanism of Action
The primary cause of gel compression in GC-rich regions is the formation of non-Watson-Crick hydrogen bonds, particularly Hoogsteen base pairs, between guanine bases. This leads to the formation of stable secondary structures in the single-stranded DNA fragments generated during the sequencing reaction. These structures alter the electrophoretic mobility of the fragments, causing them to migrate closer together on the sequencing gel, resulting in "compressions."
The substitution of dGTP with its analog, 7-deaza-dGTP, directly addresses this issue. The replacement of the nitrogen at the 7th position of the purine ring with a carbon atom eliminates the hydrogen bond acceptor at that position. Consequently, Hoogsteen base pairing is inhibited, which in turn destabilizes the secondary structures. The DNA fragments then migrate through the gel in a more uniform, length-dependent manner, leading to a clear and accurate sequence ladder.
Figure 1. Mechanism of 7-deaza-dGTP in resolving gel compression.
Data Presentation
The use of 7-deaza-dGTP, alone or in combination with other reagents, has been shown to significantly improve sequencing results for GC-rich templates. The following table summarizes quantitative data from various studies.
| Parameter | Condition | Improvement Observed | Reference |
| Compression Resolution | Replacement of dGTP with 100% 7-deaza-dGTP | Resolved weak band compressions. | |
| Compression Resolution | 4:1 ratio of 7-deaza-dGTP:dITP | Resolved 7 out of 9 band compressions in GC-rich templates.[2] | [2] |
| Read Length | 4:1 ratio of 7-deaza-dGTP:dITP | Achieved a read of 1156 bases with only eight ambiguities.[2] | [2] |
| PCR Product Generation (GC-rich template) | dGTP replaced with 7-deaza-dGTP | Successful PCR amplification of a 140 bp fragment of the human p16INK4A promoter (78% GC).[3] | [3] |
| Sequencing of GC-rich PCR Product | PCR product generated with 7-deaza-dGTP | Readable sequence of the HUMARA exon 1 (65% GC), whereas the dGTP-generated product was unreadable in GC-rich regions.[3] | [3] |
| Amplification of High GC-Content DNA | Combination of 1.3 M betaine (B1666868), 5% DMSO, and 50 µM 7-deaza-dGTP | Successful amplification of a 392 bp region with 79% GC content.[4] | [4] |
Experimental Protocols
Protocol 1: Standard Sanger Sequencing with 7-deaza-dGTP Substitution
This protocol outlines the basic substitution of dGTP with 7-deaza-dGTP in a standard Sanger dideoxy chain termination sequencing reaction.
1. Reagent Preparation:
-
dNTP Mix with 7-deaza-dGTP: Prepare a dNTP mix containing dATP, dCTP, dTTP, and 7-deaza-dGTP. The final concentration of each nucleotide in the reaction should be optimized for the specific DNA polymerase being used, but a common starting point is 200 µM of each.
-
Termination Mixes: Prepare four separate termination mixes (A, C, G, T). Each mix should contain all four dNTPs (with 7-deaza-dGTP replacing dGTP) and one of the four dideoxynucleoside triphosphates (ddNTPs). A typical concentration for ddNTPs is 2.5 µM.[2]
-
DNA Template and Primer: Resuspend the purified DNA template (plasmid, PCR product, etc.) and the sequencing primer in sterile, nuclease-free water or TE buffer. The concentration of the template and primer should be optimized based on the template type and length.
2. Sequencing Reaction Setup:
For each template, set up four separate reactions, one for each termination mix. A typical reaction volume is 20 µL.
| Component | Volume | Final Concentration |
| DNA Template (e.g., 500 ng) | Variable | 25 ng/µL |
| Sequencing Primer (e.g., 10 pmol) | 1 µL | 0.5 µM |
| 5x Sequencing Buffer | 4 µL | 1x |
| dNTP Mix (with 7-deaza-dGTP) | 2 µL | 20 µM each |
| Termination Mix (ddA, ddC, ddG, or ddT) | 2 µL | Variable |
| DNA Polymerase (e.g., Taq, Sequenase) | 1 µL | 1-2 units |
| Nuclease-free Water | to 20 µL | - |
3. Thermal Cycling:
The following is a representative thermal cycling protocol for cycle sequencing. Optimal conditions may vary depending on the polymerase, template, and primer.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 2 min | 1 |
| Denaturation | 96°C | 30 sec | 25-30 |
| Annealing | 50-60°C | 30 sec | |
| Extension | 60°C | 4 min | |
| Final Extension | 60°C | 10 min | 1 |
| Hold | 4°C | ∞ | 1 |
4. Post-Reaction Cleanup and Gel Electrophoresis:
-
Purify the sequencing products to remove unincorporated ddNTPs and primers. This can be done using ethanol (B145695) precipitation or commercially available kits.
-
Resuspend the purified products in a formamide-based loading dye.
-
Denature the samples by heating at 95°C for 5 minutes, followed by immediate cooling on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel and perform electrophoresis.
-
Visualize the DNA bands using autoradiography or fluorescence imaging, depending on the labeling method used.
Protocol 2: Cycle Sequencing with a 7-deaza-dGTP and dITP Mixture for Highly Compressive Regions
For templates with severe gel compression, a combination of 7-deaza-dGTP and dITP can be more effective.[2]
1. Reagent Preparation:
-
dNTP/Analog Mix: Prepare a nucleotide mix containing dATP, dCTP, dTTP, and a 4:1 molar ratio of 7-deaza-dGTP to dITP.[2] The total concentration of guanine analogs should be equivalent to the concentration of the other dNTPs.
-
Termination and other reagents: Prepare as described in Protocol 1, substituting the dNTP mix with the 7-deaza-dGTP/dITP mix.
2. Sequencing Reaction and Thermal Cycling:
-
Set up the sequencing reactions and perform thermal cycling as described in Protocol 1.
3. Post-Reaction Cleanup and Analysis:
-
Follow the same procedure for cleanup, electrophoresis, and data analysis as in Protocol 1.
Figure 2. General experimental workflow for Sanger sequencing with 7-deaza-dGTP.
Troubleshooting
-
Weak Signal:
-
Increase the amount of template DNA or primer.
-
Optimize the annealing temperature.
-
Ensure the purity of the DNA template.
-
-
False Stops (premature termination in all lanes):
-
Some polymerases may be more prone to false stops with nucleotide analogs.[5] Consider using a different DNA polymerase.
-
High concentrations of 7-deaza-dGTP can sometimes lead to premature termination. Try reducing its concentration or using a mix of dGTP and 7-deaza-dGTP.
-
-
Residual Compression:
-
For extremely GC-rich regions, complete replacement of dGTP with 7-deaza-dGTP may not be sufficient.[5] In such cases, try the combination protocol with dITP (Protocol 2) or consider using other additives like betaine or DMSO.[4]
-
Alternatively, using N4-methyl-dCTP in place of dCTP has also been shown to resolve compressions that persist even with 7-deaza-dGTP.[5]
-
Conclusion
The use of 7-deaza-dGTP is a robust and widely adopted method to overcome the challenge of gel compression in Sanger sequencing of GC-rich DNA templates. By preventing the formation of secondary structures stabilized by Hoogsteen base pairing, 7-deaza-dGTP significantly improves the quality and readability of sequencing data. The protocols provided in these application notes offer a starting point for researchers to effectively implement this technique. For particularly challenging templates, further optimization, including the use of other nucleotide analogs or additives, may be necessary to achieve optimal results.
References
- 1. mybiosource.com [mybiosource.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescently Labeling 7-Deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the fluorescent labeling of 7-deazaadenosine, a crucial modified nucleoside in various research and diagnostic applications. The protocols outlined below focus on two primary, robust, and widely adopted methods: Palladium-Catalyzed Sonogashira Cross-Coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry). These techniques offer versatility in attaching a wide array of fluorescent reporters to the 7-position of the 7-deazapurine core.
Introduction
7-Deazaadenosine, an analog of adenosine (B11128) where the nitrogen at the 7-position is replaced by a carbon atom, serves as a valuable tool in molecular biology and drug discovery.[1] Its modification with fluorescent dyes allows for the sensitive detection and visualization of nucleic acids and their interactions. Fluorescently labeled 7-deazaadenosine analogs are employed as probes to study DNA and RNA structure and function, for single-molecule sequencing, and in the development of diagnostic assays.[2] The choice of labeling strategy depends on the desired fluorophore, the scale of the synthesis, and the intended application.
Method 1: Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of 7-deazaadenosine, this reaction is extensively used to attach fluorescent alkynes to the 7-iodo-7-deazaadenosine precursor.[3][4][5] This approach allows for the direct incorporation of a diverse range of fluorescent moieties.
Experimental Protocol: Sonogashira Cross-Coupling
This protocol is adapted from the synthesis of 7-arylethynyl-7-deazaadenosine analogs.[3]
Materials:
-
7-iodo-7-deaza-2´-deoxyadenosine
-
Fluorescent alkyne (e.g., 1-ethynylpyrene, 2-ethynyl-6-methoxynaphthalene, or 9-ethynylphenanthrene)[3]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Anhydrous, deoxygenated N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
3% EDTA solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve 7-iodo-7-deaza-2´-deoxyadenosine (1 equivalent) in anhydrous, deoxygenated DMF.
-
To this solution, sequentially add CuI (0.21 equivalents), Et3N (2.15 equivalents), the desired fluorescent alkyne (4 equivalents), and Pd(PPh3)4 (0.105 equivalents).[3]
-
Stir the reaction mixture in the dark at 60°C for 24 hours.[3]
-
After the reaction is complete, remove the solvent in vacuo.
-
Dilute the residue with DCM.
-
Wash the organic layer with a 3% EDTA solution (3 times) and then with brine (3 times).[3]
-
Dry the organic layer over MgSO4 and filter.
-
Evaporate the solvent and purify the crude product by silica gel column chromatography to yield the fluorescently labeled 7-deazaadenosine analog.
Visualization of Sonogashira Coupling Workflow
Caption: Workflow for Sonogashira cross-coupling.
Method 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Click chemistry, specifically the copper(I)-catalyzed Huisgen [3+2] cycloaddition, provides a highly efficient and bioorthogonal method for labeling biomolecules.[6][7][8] This two-step process involves first introducing either an azide (B81097) or an alkyne functionality onto the 7-deazaadenosine. This modified nucleoside is then "clicked" to a fluorescent probe containing the complementary reactive group.[9] This method is particularly useful for labeling within complex biological systems due to its high specificity and mild reaction conditions.[7]
Experimental Protocol: "Double Click" Reaction
This protocol is based on the functionalization of a 7-tripropargylamine-7-deaza-2'-deoxyguanosine, which can be adapted for 7-deazaadenosine derivatives with terminal alkynes.[10]
Materials:
-
7-alkynyl-7-deazaadenosine derivative (e.g., 7-propargylamino-7-deaza-dATP)[11]
-
Fluorescent azide (e.g., 1-azidomethyl pyrene)[10]
-
Copper(I) source (e.g., CuI or generated in situ from CuSO4 and a reducing agent like sodium ascorbate)
-
A suitable solvent system (e.g., DMF, tBuOH/H2O)
Procedure:
-
Dissolve the 7-alkynyl-7-deazaadenosine derivative in the chosen solvent system.
-
Add the fluorescent azide.
-
Add the copper(I) catalyst. If using CuSO4 and sodium ascorbate, add CuSO4 followed by sodium ascorbate.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or HPLC.
-
Upon completion, the reaction mixture may be purified using standard techniques such as column chromatography or HPLC to isolate the fluorescently labeled product.
Visualization of Click Chemistry Labeling Workflow
Caption: Workflow for click chemistry labeling.
Quantitative Data Summary
The photophysical properties of fluorescently labeled 7-deazaadenosine analogs are critical for their application as probes. The following table summarizes key quantitative data for selected analogs.
| Fluorescent Analog | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| 7-(Pyren-1-ylethynyl)-7-deaza-2'-deoxyadenosine | 350 | 382, 402 | 0.28 | Dioxane | [3] |
| 7-(Phenanthren-9-ylethynyl)-7-deaza-2'-deoxyadenosine | 320 | 362, 380 | 0.54 | Dioxane | [3] |
| 7-((6-methoxynaphthalen-2-yl)ethynyl)-7-deaza-2'-deoxyadenosine | 320 | 365 | 0.60 | Dioxane | [3] |
| 7-(4-(phenylethynyl)phenyl)-7-deazaadenosine (4a) | 338 | 448 | 0.74 | DMSO | [12] |
| 7-(4-((4-methoxyphenyl)ethynyl)phenyl)-7-deazaadenosine (4b) | 344 | 453 | 0.73 | DMSO | [12] |
| 7-(4-((4-(trifluoromethyl)phenyl)ethynyl)phenyl)-7-deazaadenosine (4c) | 338 | 446 | 0.79 | DMSO | [12] |
Applications in Research and Drug Development
Fluorescently labeled 7-deazaadenosine analogs are indispensable tools in various research areas:
-
DNA and RNA Analysis: These analogs can be incorporated into oligonucleotides to study nucleic acid structure, dynamics, and interactions with proteins.[13]
-
Fluorescence In Situ Hybridization (FISH): Labeled probes can be used for the detection and localization of specific DNA or RNA sequences within cells.
-
Single-Molecule Sequencing: The development of fluorescently labeled 7-deazapurine nucleoside triphosphates is applicable for sequencing at the single-molecule level.[2]
-
High-Throughput Screening (HTS): In drug discovery, these fluorescent analogs can be used to develop assays for screening compound libraries that target nucleic acid-binding proteins or enzymes.
Visualization of a General Application Pathwaydot
// Nodes Start [label="Fluorescently Labeled\n7-Deazaadenosine Triphosphate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incorporation [label="Enzymatic Incorporation into\nDNA/RNA by Polymerase", fillcolor="#FFFFFF", fontcolor="#202124"]; Labeled_Probe [label="Fluorescently Labeled\nNucleic Acid Probe", fillcolor="#FBBC05", fontcolor="#202124"]; Hybridization [label="Hybridization to\nTarget Sequence", fillcolor="#FFFFFF", fontcolor="#202124"]; Target [label="Target DNA/RNA\nin cell or sample", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Fluorescence Detection\n(Microscopy, Flow Cytometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and\nInterpretation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Incorporation; Incorporation -> Labeled_Probe; Labeled_Probe -> Hybridization; Target -> Hybridization; Hybridization -> Detection; Detection -> Analysis; }
References
- 1. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]
- 2. Fluorescent DNA: the development of 7-deazapurine nucleoside triphosphates applicable for sequencing at the single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. salic.med.harvard.edu [salic.med.harvard.edu]
- 7. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. "Double click" reaction on 7-deazaguanine DNA: synthesis and excimer fluorescence of nucleosides and oligonucleotides with branched side chains decorated with proximal pyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dye-labeled Adenosines - Jena Bioscience [jenabioscience.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Amplifying GC-Rich DNA with 7-deaza-dGTP
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting Polymerase Chain Reaction (PCR) failures when working with GC-rich DNA templates, with a specific focus on the application of 7-deaza-dGTP.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to amplify GC-rich DNA templates?
DNA sequences with a high GC content (60% or greater) present a significant challenge for PCR amplification.[1][2] This difficulty arises from two main factors:
-
High Melting Temperature (Tm): Guanine (G) and Cytosine (C) base pairs are linked by three hydrogen bonds, in contrast to the two hydrogen bonds between Adenine (A) and Thymine (T). This increased bonding strength makes GC-rich regions more thermostable, requiring higher temperatures to denature the DNA strands.[1][2]
-
Secondary Structures: GC-rich sequences are prone to forming stable secondary structures, such as hairpins and G-quadruplexes.[1][2][3] These structures can physically obstruct the DNA polymerase, leading to incomplete extension, truncated PCR products, or complete amplification failure.[1][3]
Q2: What is 7-deaza-dGTP and how does it help in amplifying GC-rich regions?
7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP).[3][4] It has a carbon atom instead of a nitrogen at the 7th position of the purine (B94841) ring.[3] This modification prevents the formation of Hoogsteen base pairing, which is involved in the creation of complex secondary structures like G-quadruplexes, without affecting the standard Watson-Crick base pairing required for DNA synthesis.[3][4][5] By reducing the propensity for secondary structure formation, 7-deaza-dGTP allows the DNA polymerase to proceed through GC-rich regions more efficiently.[3][6]
Q3: I am still not getting any PCR product even after using 7-deaza-dGTP. What should I do?
If you are not observing any amplification, consider the following troubleshooting steps:
-
Optimize 7-deaza-dGTP:dGTP Ratio: The ratio of 7-deaza-dGTP to dGTP is critical. A commonly recommended starting ratio is 3:1.[3][4][5] You may need to optimize this ratio for your specific template and primers.
-
Increase Annealing Temperature: While counterintuitive, a higher annealing temperature can sometimes help to destabilize secondary structures and improve primer specificity.[1][2] Consider running a temperature gradient PCR to determine the optimal annealing temperature.
-
Check Your Polymerase: Not all DNA polymerases are suitable for GC-rich templates. Use a polymerase specifically designed for or proven to be effective with GC-rich DNA.[1][2] Some polymerases are supplied with a dedicated GC enhancer solution.[1][2]
-
Optimize MgCl₂ Concentration: Magnesium is a crucial cofactor for DNA polymerase. The optimal concentration can vary, and for GC-rich templates, you may need to test a range of MgCl₂ concentrations, typically from 1.5 mM to 4 mM in 0.5 mM increments.[1][2]
-
Consider Other Additives: In addition to 7-deaza-dGTP, other additives like DMSO (2-10%), betaine (B1666868) (0.5-2 M), or glycerol (B35011) (5-25%) can help to reduce secondary structures.
Q4: My gel shows a smear instead of a specific band. What could be the problem?
A smeared PCR product on an agarose (B213101) gel often indicates non-specific amplification or the formation of a range of different-sized products.[1] When working with GC-rich templates and 7-deaza-dGTP, consider these potential causes and solutions:
-
Low Annealing Temperature: An annealing temperature that is too low can lead to non-specific primer binding. Try increasing the annealing temperature in 2°C increments.
-
Excessive Template DNA: Too much template DNA can contribute to non-specific amplification. Try reducing the amount of template in your reaction.
-
Primer-Dimers: The primers themselves may be annealing to each other, especially if they have complementary sequences at their 3' ends.[1] Analyze your primer design and consider redesigning them if necessary.
-
Sub-optimal Reagent Concentrations: Incorrect concentrations of dNTPs, MgCl₂, or the polymerase can lead to non-specific products. Re-optimize these components.
Q5: The band intensity of my PCR product is very weak. How can I improve the yield?
Low PCR product yield can be frustrating. Here are some tips to increase the intensity of your target band:
-
Optimize Cycling Conditions: You may need to increase the number of PCR cycles (e.g., to 35-40 cycles) for challenging templates.[7] Also, ensure the extension time is sufficient for the length of your target amplicon.
-
Use a "Hot Start" Polymerase or 7-deaza-dGTP: Hot start formulations prevent the polymerase from being active at lower temperatures, which can reduce non-specific amplification and improve the yield of the desired product.[3][8][9] A hot-start version of 7-deaza-dGTP is also available and has been shown to improve specificity and yield.[3][8]
-
Enhancer Solutions: Many commercially available DNA polymerases for GC-rich templates come with specialized "GC enhancer" or "resolution" solutions that can significantly improve yield.[1]
-
Template Quality: Ensure your DNA template is of high quality and free from inhibitors.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and ranges for key components in a PCR reaction optimized for GC-rich templates using 7-deaza-dGTP.
| Component | Recommended Starting Concentration | Optimization Range |
| 7-deaza-dGTP:dGTP Ratio | 3:1 | 1:1 to 3:1 |
| Total dNTP Concentration | 0.2 mM of each dNTP | 0.1 - 0.4 mM |
| MgCl₂ | 2.0 mM | 1.5 - 4.0 mM |
| DMSO | 5% (v/v) | 2 - 10% (v/v) |
| Betaine | 1 M | 0.5 - 2 M |
| Glycerol | 10% (v/v) | 5 - 25% (v/v) |
| DNA Polymerase | As per manufacturer's recommendation | - |
| Template DNA | 1-100 ng (genomic DNA) | 1 pg - 1 µg |
Experimental Protocol: PCR of a GC-Rich Template using 7-deaza-dGTP
This protocol provides a starting point for amplifying a GC-rich DNA sequence. Optimization of individual components and cycling parameters may be necessary for specific targets.
1. Reagent Preparation:
-
Prepare a dNTP mix containing dATP, dCTP, dTTP, dGTP, and 7-deaza-dGTP. For a final concentration of 0.2 mM for each nucleotide in the PCR reaction, and a 3:1 ratio of 7-deaza-dGTP to dGTP, the mix should contain:
-
0.2 mM dATP
-
0.2 mM dCTP
-
0.2 mM dTTP
-
0.05 mM dGTP
-
0.15 mM 7-deaza-dGTP
-
-
Thaw all other reagents (10x PCR buffer, MgCl₂, primers, DNA template, and DNA polymerase) on ice.
2. PCR Reaction Setup (for a 25 µL reaction):
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 25 µL | - |
| 10x PCR Buffer | 2.5 µL | 1x |
| MgCl₂ (50 mM) | 1.0 µL | 2.0 mM |
| dNTP mix (as prepared above) | 2.5 µL | 0.2 mM each |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| Template DNA (10 ng/µL) | 1.0 µL | 10 ng |
| DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 units |
| Total Volume | 25 µL |
3. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | \multirow{3}{}{35} |
| Annealing | 60-68°C | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 7 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
*The optimal annealing temperature should be determined empirically, often starting 5°C below the calculated Tm of the primers.
4. Analysis of PCR Products:
-
Run 5-10 µL of the PCR product on a 1-2% agarose gel stained with a DNA-intercalating dye.
-
Note: Amplicons containing 7-deaza-dGTP may stain less efficiently with ethidium (B1194527) bromide.[1][2] Consider using alternative stains like SYBR Green for better visualization.
Visual Guides
Mechanism of 7-deaza-dGTP in Overcoming GC-Rich Secondary Structures
Caption: How 7-deaza-dGTP prevents polymerase stalling.
Troubleshooting Workflow for GC-Rich PCR Failure
Caption: Step-by-step guide to troubleshooting GC-rich PCR.
References
- 1. neb.com [neb.com]
- 2. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-deaza-dATP in Sanger Sequencing
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the use of 7-deaza-dATP in Sanger sequencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dATP and why is it used in Sanger sequencing?
7-deaza-dATP is a nucleotide analog of deoxyadenosine (B7792050) triphosphate (dATP). It is used in Sanger sequencing to resolve issues known as "compressions" that can occur in regions of DNA with a high content of adenine (B156593) bases (poly-A tracts). These compressions are caused by the formation of secondary structures in the DNA during electrophoresis, which leads to anomalous migration and difficulty in reading the sequence accurately. By substituting dATP with 7-deaza-dATP, the potential for forming these secondary structures is reduced, resulting in a more accurate sequence readout.[1]
Q2: When should I consider using 7-deaza-dATP in my sequencing reactions?
You should consider using 7-deaza-dATP when you observe or suspect the following issues in your Sanger sequencing results:
-
Band Compressions: The sequencing ladder appears compressed in a specific region, making it difficult to resolve individual bases. This is particularly common in regions with consecutive adenine residues (A-tracts).
-
Weak Signal or Early Termination: The sequencing signal weakens or terminates prematurely when sequencing through a poly-A region.
-
Inaccurate Base Calling: The software makes incorrect base calls within or immediately following a stretch of adenines.
Q3: Can 7-deaza-dATP be used in combination with other nucleotide analogs?
Yes, for templates that are rich in both adenine and guanine (B1146940) residues, 7-deaza-dATP can be used in conjunction with 7-deaza-dGTP to resolve compressions caused by both A-rich and G-rich regions. This combination can further improve the quality of the sequencing data by minimizing anomalies in electrophoretic mobility.
Troubleshooting Guide
This guide addresses specific issues that may arise when using 7-deaza-dATP in Sanger sequencing.
Problem: My sequence quality is still poor even after using 7-deaza-dATP.
-
Possible Cause 1: Suboptimal Concentration of 7-deaza-dATP.
-
Solution: The optimal concentration of 7-deaza-dATP can be template-dependent. It may be necessary to empirically determine the ideal ratio of 7-deaza-dATP to dATP. In some cases, a complete replacement of dATP with 7-deaza-dATP may be effective.[1] Refer to the experimental protocol below for a detailed optimization strategy.
-
-
Possible Cause 2: Poor Quality of DNA Template or Primers.
-
Solution: Ensure your DNA template is of high purity and concentration. Contaminants such as salts, ethanol, or residual PCR reagents can inhibit the sequencing reaction.[2] Verify the integrity of your template and primers by running them on an agarose (B213101) gel. Primer design is also critical; ensure your sequencing primer has an appropriate melting temperature (Tm) and is free of sequences that could form secondary structures.[2][3]
-
-
Possible Cause 3: Issues with Sequencing Chemistry or Cycling Conditions.
-
Solution: Some DNA polymerases may incorporate nucleotide analogs less efficiently than their natural counterparts. Ensure that your sequencing enzyme is compatible with 7-deaza-dATP. You may also need to optimize the thermal cycling parameters, such as the annealing and extension temperatures and times.
-
Problem: I am observing unexpected peaks or artifacts in my sequence.
-
Possible Cause: N+1 or N-1 Peaks.
-
Solution: These artifacts can sometimes be exacerbated by the use of nucleotide analogs. Ensure your primers are of high quality, as primers with a significant population of n-1 species can contribute to this issue. HPLC-purified primers are recommended. Additionally, optimizing the dNTP/ddNTP ratio in your sequencing reaction can sometimes help to minimize these artifacts.
-
Data on 7-deaza-dATP in Sanger Sequencing
While specific quantitative data for optimal 7-deaza-dATP concentrations are highly dependent on the template and sequencing chemistry, the following table summarizes the expected outcomes of different strategies for its use.
| Strategy | 7-deaza-dATP:dATP Ratio | Expected Outcome | Considerations |
| Partial Substitution | Varies (e.g., 1:3, 1:1, 3:1) | May be sufficient to resolve minor compressions. | A good starting point for optimization. Less likely to significantly impact polymerase processivity. |
| Complete Substitution | 1:0 (100% 7-deaza-dATP) | Often effective for severe compressions in A-rich regions. | May affect the overall signal strength or read length with certain polymerases. |
| Combined Analog Use | Varies (with 7-deaza-dGTP) | Recommended for templates with both A-rich and G-rich compression-prone regions. | Requires optimization of the ratios for both analogs. |
Experimental Protocol: Optimizing 7-deaza-dATP Concentration
This protocol provides a framework for systematically optimizing the concentration of 7-deaza-dATP in your Sanger sequencing reactions.
Objective: To determine the optimal ratio of 7-deaza-dATP to dATP for a specific template exhibiting sequencing compressions.
Materials:
-
Purified DNA template (plasmid or PCR product)
-
Sequencing primer
-
Sanger sequencing kit (containing DNA polymerase, dNTPs, and ddNTPs)
-
7-deaza-dATP solution (at the same concentration as the dATP in the sequencing mix)
-
Nuclease-free water
Procedure:
-
Prepare a Master Mix: Prepare a master mix containing your DNA template and sequencing primer at the concentrations recommended by your sequencing kit manufacturer.
-
Set up a Titration Series: Prepare a series of sequencing reactions with varying ratios of 7-deaza-dATP to dATP. It is recommended to keep the total concentration of adenine nucleotides (dATP + 7-deaza-dATP) constant. Below is an example of a titration series:
| Reaction | Volume of dATP Mix (µL) | Volume of 7-deaza-dATP (µL) | Ratio (7-deaza-dATP:dATP) |
| 1 (Control) | 1.0 | 0.0 | 0:1 |
| 2 | 0.75 | 0.25 | 1:3 |
| 3 | 0.5 | 0.5 | 1:1 |
| 4 | 0.25 | 0.75 | 3:1 |
| 5 | 0.0 | 1.0 | 1:0 (Complete Replacement) |
-
Assemble the Sequencing Reactions: For each reaction, combine the master mix with the appropriate volumes of the dATP and 7-deaza-dATP solutions, the sequencing enzyme mix, and nuclease-free water to the final reaction volume as specified by your kit's protocol.
-
Perform Thermal Cycling: Use the standard thermal cycling conditions recommended for your sequencing kit.
-
Purify the Sequencing Products: Purify the extension products to remove unincorporated ddNTPs and salts.
-
Capillary Electrophoresis: Analyze the purified products on a capillary electrophoresis-based genetic analyzer.
-
Data Analysis: Compare the sequencing electropherograms from the different reactions. Identify the ratio of 7-deaza-dATP to dATP that provides the best resolution of the compression region and the highest overall data quality.
Workflow for Troubleshooting Compressions with 7-deaza-dATP
Caption: Troubleshooting workflow for optimizing 7-deaza-dATP concentration in Sanger sequencing.
References
Technical Support Center: Polymerase Incorporation of 7-Deaza Nucleosides
Welcome to the technical support center for challenges related to the enzymatic incorporation of 7-deaza nucleosides. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to help you navigate the complexities of using 7-deaza purine (B94841) analogs in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are 7-deaza nucleosides and why are they used in molecular biology?
A1: 7-deaza nucleosides are analogs of natural purine nucleosides (adenosine and guanosine) in which the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom. The most commonly used analog is 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP). This structural modification prevents the formation of Hoogsteen base pairs, which are involved in creating stable secondary structures like hairpins and G-quadruplexes in GC-rich DNA sequences.[1][2][3] By disrupting these secondary structures, 7-deaza nucleosides facilitate the progression of DNA polymerase, leading to improved amplification and sequencing of problematic GC-rich templates.[1][2][4]
Q2: What are the primary applications of 7-deaza-dGTP?
A2: The primary applications include:
-
PCR Amplification of GC-Rich DNA: It is used to successfully amplify DNA targets with high GC content (>60%) that are otherwise difficult to amplify due to the formation of secondary structures that can stall DNA polymerase.[1][2][4]
-
Sanger Sequencing: It is incorporated into sequencing reactions to resolve band compressions in polyacrylamide gels.[1][5] Band compressions are artifacts caused by stable secondary structures in DNA fragments, which cause them to migrate abnormally during electrophoresis.[5]
-
Improved DNA Fragment Analysis: It can lead to cleaner and more reliable bands in polyacrylamide gel electrophoresis.[5]
Q3: Are 7-deaza nucleosides incorporated as efficiently as their natural counterparts?
A3: No, generally they are not. DNA polymerases, such as Taq polymerase, tend to incorporate natural purine nucleotides more readily than their 7-deaza analogs.[6] The efficiency of incorporation can vary depending on the specific analog and the polymerase used. For instance, Taq polymerase accepts 7-deaza-dGTP much more efficiently than 7-deaza-dATP (c7AdTP) or 7-deaza-dITP (c7IdTP).[6] This reduced efficiency is a key challenge and often requires optimization of reaction conditions.
Q4: Can 7-deaza-dGTP completely replace dGTP in a PCR reaction?
A4: Yes, for some applications, 7-deaza-dGTP (c7GdTP) can fully replace dGTP, resulting in a completely modified DNA fragment.[6] However, for other analogs like 7-deaza-dATP, the presence of the corresponding natural nucleotide (dATP) is often required for successful amplification.[6] In practice, a mixture of 7-deaza-dGTP and dGTP is often more efficient and is commonly recommended.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of PCR Product from a GC-Rich Template
| Possible Cause | Recommended Solution |
| Suboptimal 7-deaza-dGTP:dGTP Ratio | The polymerase may be incorporating the analog inefficiently. Start with a 3:1 molar ratio of 7-deaza-dGTP to dGTP. If the yield is still low, you can try a 4:1 ratio or a complete replacement, but be aware that complete replacement may reduce efficiency.[3][5] |
| Incorrect Annealing Temperature | The presence of 7-deaza nucleosides can slightly alter the melting temperature (Tm) of the DNA. Optimize the annealing temperature by performing a gradient PCR. |
| Inappropriate DNA Polymerase | Not all polymerases are equally adept at incorporating nucleotide analogs. Standard Taq polymerase is commonly used.[4][6] Consider trying a polymerase specifically engineered for difficult templates or GC-rich PCR. |
| Insufficient Extension Time | Slower incorporation kinetics may require a longer extension time to generate full-length products. Increase the extension time in your PCR protocol (e.g., from 1 min/kb to 1.5-2 min/kb). |
| Non-specific Amplification | Mis-priming can be prominent with GC-rich targets.[2] Consider using a "Hot Start" version of 7-deaza-dGTP or a Hot Start polymerase to improve specificity by preventing primer extension at low temperatures.[2][7] |
| Presence of PCR Inhibitors | If your DNA template is of poor quality, inhibitors may be present.[4] Try diluting the template or re-purifying it.[4] |
Problem 2: Unreadable Sequence or Premature Termination in Sanger Sequencing
| Possible Cause | Recommended Solution |
| Band Compressions due to Secondary Structures | This is the primary reason to use 7-deaza-dGTP. If you are still seeing compressions, ensure the analog is present in your sequencing reaction mix. For particularly stubborn compressions, a combination of 7-deaza-dGTP and dITP (e.g., at a 4:1 ratio) has been shown to be highly effective with polymerases like AmpliTaq FS.[1][5] |
| Polymerase Stalling/Dissociation | High GC content can cause the polymerase to fall off the template, leading to a weak or abruptly ending signal.[1][4] Using 7-deaza-dGTP in the initial PCR amplification of the template (not just in the sequencing reaction) can create a template with fewer secondary structures, which significantly improves the quality of subsequent sequencing reads.[4][7] |
| Poor Quality PCR Template | An impure PCR product used as a sequencing template can lead to poor results. Ensure your PCR product is properly purified to remove excess primers and dNTPs before sequencing. |
| Suboptimal Sequencing Chemistry | If using a commercial sequencing kit, check if it is optimized for GC-rich templates. Some kits already contain 7-deaza-dGTP or other additives.[4] If not, you may need to supplement your reaction. |
Quantitative Data on Polymerase Efficiency
Experimental Protocols
Protocol 1: PCR Amplification of a GC-Rich Template Using 7-deaza-dGTP
This protocol is a starting point and should be optimized for your specific template and primers. It is based on methodologies that utilize a mixture of dGTP and 7-deaza-dGTP.
1. Prepare the dNTP/7-deaza-dGTP Mix:
-
Prepare a stock solution containing dATP, dCTP, dTTP each at 10 mM.
-
Prepare a separate stock solution containing 7.5 mM 7-deaza-dGTP and 2.5 mM dGTP. This creates the recommended 3:1 ratio.
-
For the final reaction, you will use a working dNTP mix containing 200 µM of each dNTP (using the 3:1 dGTP mix).
2. Set up the PCR Reaction (50 µL total volume):
| Component | Final Concentration | Volume |
| 10x PCR Buffer | 1x | 5 µL |
| MgCl₂ (50 mM) | 1.5 - 2.5 mM | 1.5 - 2.5 µL |
| dNTP Mix (as prepared above) | 200 µM each | 1 µL |
| Forward Primer (10 µM) | 0.2 µM | 1 µL |
| Reverse Primer (10 µM) | 0.2 µM | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 Units | 0.25 µL |
| Template DNA | 1-100 ng | X µL |
| Nuclease-Free Water | - | Up to 50 µL |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5-10 min | 1 |
| Denaturation | 95°C | 30-60 sec | |
| Annealing | 55-68°C* | 30-60 sec | 30-35 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
*Note: Optimize the annealing temperature using a gradient PCR.
4. Analysis:
-
Analyze the PCR product by running an aliquot on an agarose (B213101) gel. A successful reaction should show a distinct band of the expected size.[4]
Visualizations
Mechanism of Action
Caption: Structural difference between Guanine and 7-Deaza-Guanine and its effect on base pairing.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield PCR with 7-deaza nucleosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Overcoming Sequencing Artifacts with 7-Deaza-Nucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) and 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) to overcome common sequencing artifacts.
Frequently Asked Questions (FAQs)
Q1: What are 7-deaza-nucleotides and how do they improve sequencing results?
A1: 7-deaza-2'-deoxynucleotides, such as 7-deaza-dATP and 7-deaza-dGTP, are analogs of the natural deoxynucleotide triphosphates dATP and dGTP. In these analogs, the nitrogen atom at the 7th position of the purine (B94841) ring is replaced with a carbon atom. This modification reduces the formation of Hoogsteen base pairing, which can lead to secondary structures in GC-rich regions. By minimizing these secondary structures, 7-deaza-nucleotides help to alleviate sequencing artifacts like compressions, premature termination, and uneven peak heights, resulting in higher quality and more accurate sequencing data.[1][2][3]
Q2: When should I consider using 7-deaza-nucleotides in my sequencing reactions?
A2: You should consider using 7-deaza-nucleotides when you encounter or anticipate sequencing artifacts, particularly in templates with high GC content, repetitive sequences (like GT-repeats), or regions prone to forming secondary structures such as hairpins.[3][4][5] These analogs are beneficial in both Sanger and some next-generation sequencing applications to improve read quality and length.[2][6]
Q3: Can 7-deaza-dATP be used alone, or should it be combined with 7-deaza-dGTP?
A3: While using 7-deaza-dGTP is more common for resolving GC-rich compressions, significant improvements in sequencing data quality have been observed when dATP is replaced by 7-deaza-dATP (c7dATP).[1] The combined use of both 7-deaza-dATP and 7-deaza-dGTP can further decrease anomalies in electrophoretic mobility caused by compressions involving both G and A residues.[1]
Q4: Are there any special considerations when using 7-deaza-nucleotides with DNA polymerases?
A4: Most common DNA polymerases used in sequencing can incorporate 7-deaza-nucleotides. However, the efficiency of incorporation can vary. It is important to ensure that the polymerase you are using is compatible with these analogs. For instance, some studies have shown that certain modified dNTPs can be excellent substrates for DNA polymerases, sometimes even better than their natural counterparts.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient DNA template or primer concentration. | Verify DNA and primer concentrations. Ensure they meet the recommended ranges for your sequencing platform.[8][9] |
| Presence of inhibitors (e.g., salts, ethanol, EDTA). | Re-purify the DNA template to remove any residual contaminants.[5][9] | |
| Degraded DNA or primers. | Assess the integrity of your DNA and primers on a gel. Use fresh reagents if degradation is observed.[8] | |
| Noisy Data or High Background | Suboptimal primer design (e.g., low melting temperature, self-dimerization). | Redesign primers to have a melting temperature between 50-60°C and check for potential secondary structures.[10] |
| Contamination with other DNA templates. | If sequencing a PCR product, ensure complete removal of non-specific products, for instance by gel purifying the desired band.[11][12] | |
| Unincorporated dye terminators ("dye blobs"). | This is a sequencing artifact. Request a reload or repetition of the reaction if DNA concentration is within the required range.[4] | |
| Compressed Peaks or Sharp Signal Drop | Secondary structures in the DNA template (e.g., hairpins in GC-rich regions). | Incorporate 7-deaza-dGTP and/or 7-deaza-dATP in the sequencing reaction to reduce secondary structure formation.[1][5][13] |
| Repetitive sequences leading to polymerase slippage. | In addition to using 7-deaza-nucleotides, try sequencing the opposite strand or designing a primer closer to the difficult region.[4][10] | |
| Superimposed Signals (Multiple Peaks) | Multiple priming sites on the template. | Verify that your primer has a unique binding site on the template DNA.[11] |
| Presence of multiple templates in the reaction. | Ensure that only a single, purified template (e.g., a single PCR product or plasmid) is used for sequencing.[11] |
Experimental Protocol: Sanger Sequencing with 7-Deaza-Nucleotides
This protocol provides a general guideline for incorporating 7-deaza-dGTP and 7-deaza-dATP into a standard Sanger sequencing workflow to mitigate artifacts.
1. Template and Primer Preparation:
-
Template Quantification: Accurately quantify the purified plasmid DNA or PCR product. Recommended concentrations can be found in the table below.
-
Primer Design: Design sequencing primers with a melting temperature (Tm) between 50-60°C and a GC content of 30-80%. Primers should be 18-24 nucleotides in length and checked for specificity and potential secondary structures.[9]
-
Primer Dilution: Dilute primers to a working concentration of 3.2 µM.
2. Sequencing Reaction Setup:
The following table provides recommended reagent concentrations for a standard sequencing reaction.
| Component | Concentration |
| Purified Plasmid DNA | 50-100 ng/µL |
| Purified PCR Product (100-200 bp) | 1-3 ng/µL |
| Purified PCR Product (200-500 bp) | 3-10 ng/µL |
| Purified PCR Product (500-1000 bp) | 5-20 ng/µL |
| Sequencing Primer | 3.2 µM |
| Sequencing Mix (with 7-deaza-dNTPs) | As per manufacturer's instructions |
| Template + Primer Mix | Variable |
| Deionized Water | To final volume |
-
Reaction Mix: Prepare a master mix containing the sequencing buffer, DNA polymerase, and the nucleotide mix. For resolving GC-rich regions, use a sequencing mix where dGTP is partially or fully replaced with 7-deaza-dGTP. For additional resolution, particularly with A-rich compressions, use a mix that also replaces dATP with 7-deaza-dATP.
-
Cycling Reaction: Combine the template, primer, and sequencing master mix in a reaction tube.
3. Thermal Cycling:
Perform thermal cycling according to the sequencing kit manufacturer's protocol. A general protocol is as follows:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold: 4°C
4. Post-Reaction Cleanup:
-
Remove unincorporated dye terminators and salts from the sequencing reaction. This can be achieved through ethanol/EDTA precipitation or using column-based purification kits.
5. Capillary Electrophoresis:
-
Resuspend the purified sequencing products in highly deionized formamide.
-
Denature the samples at 95°C for 5 minutes and then snap-cool on ice.
-
Load the samples onto an automated capillary electrophoresis DNA sequencer.
6. Data Analysis:
-
Analyze the resulting electropherogram for peak resolution, signal strength, and background noise. Compare the sequence obtained with and without 7-deaza-nucleotides to assess the improvement in data quality.
Visualizations
References
- 1. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microsynth.com [microsynth.com]
- 5. genomique.iric.ca [genomique.iric.ca]
- 6. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. ucdenver.edu [ucdenver.edu]
- 10. clims4.genewiz.com [clims4.genewiz.com]
- 11. MGH DNA Core [dnacore.mgh.harvard.edu]
- 12. Sanger sequencing: troubleshooting | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 13. eurofinsgenomics.eu [eurofinsgenomics.eu]
improving the yield of long PCR products with 7-deaza-dGTP
Welcome to the Technical Support Center for Long PCR Optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of 7-deaza-dGTP to improve the yield and reliability of long PCR products, especially for templates with high GC content.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and how does it improve long PCR?
A1: 7-deaza-dGTP is a modified analog of deoxyguanosine triphosphate (dGTP). Structurally, the nitrogen atom at position 7 of the purine (B94841) ring is replaced with a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which can occur with standard guanine (B1146940) bases in GC-rich regions of DNA.[1] By reducing the potential for these alternative hydrogen bonds, 7-deaza-dGTP destabilizes secondary structures like hairpins and G-quadruplexes that can stall DNA polymerase.[1][2][3] This leads to more efficient amplification and higher yields of long and GC-rich DNA templates.[3][4]
Q2: When should I consider using 7-deaza-dGTP in my long PCR experiments?
A2: You should consider using 7-deaza-dGTP when you encounter the following issues:
-
Low or no yield: Especially when amplifying long targets (>5 kb) or templates known to be GC-rich.
-
Amplification of GC-rich templates: For sequences with GC content greater than 60%, 7-deaza-dGTP is highly recommended to overcome secondary structures.[3][5]
-
Smearing on an agarose (B213101) gel: This can indicate polymerase stalling due to secondary structures, which 7-deaza-dGTP can help resolve.
-
Non-specific products: By facilitating the amplification of the correct target, it can reduce the prevalence of off-target amplicons.[6]
Q3: What is the optimal concentration and ratio of 7-deaza-dGTP to dGTP?
A3: For most applications, it is not recommended to completely replace dGTP with 7-deaza-dGTP. A mixture of the two is generally more efficient.[2] The most commonly recommended ratio is 3 parts 7-deaza-dGTP to 1 part dGTP.[1][2] For example, in a dNTP mix where each dNTP is at a final concentration of 0.2 mM, you would use 0.2 mM dATP, 0.2 mM dCTP, 0.2 mM dTTP, 0.15 mM 7-deaza-dGTP, and 0.05 mM dGTP.[1]
Q4: How does 7-deaza-dGTP affect downstream applications?
A4: PCR products generated with 7-deaza-dGTP are generally suitable for most downstream applications, including Sanger sequencing and cloning. In fact, its use can significantly improve the quality of sequencing data for GC-rich regions by providing cleaner templates.[3][6] However, it's important to be aware that the modification can inhibit the activity of some restriction enzymes that recognize guanine in their cutting site.[7] It is advisable to check the sensitivity of your intended restriction enzyme to 7-deaza-guanine-containing DNA.
Q5: Does using 7-deaza-dGTP impact the fidelity of the DNA polymerase?
A5: The use of 7-deaza-dGTP does not inherently reduce the fidelity of high-fidelity DNA polymerases. The primary function of the modification is to alter the hydrogen-bonding potential of the base, not to interfere with the Watson-Crick base pairing essential for accurate replication. For applications requiring the highest accuracy, continue to use a proofreading polymerase in combination with the 7-deaza-dGTP/dGTP mix.
Troubleshooting Guide
Problem: Low or No Yield of Long PCR Product
| Possible Cause | Recommended Solution |
| Template Secondary Structure | Incorporate 7-deaza-dGTP into your dNTP mix, typically at a 3:1 ratio with dGTP.[1][2] This is the most effective way to resolve issues with GC-rich or complex templates. |
| Suboptimal Annealing Temperature | Optimize the annealing temperature using a gradient cycler. Start with a temperature 3-5°C below the calculated primer Tₘ. Note that PCR additives can alter the optimal annealing temperature. |
| Insufficient Extension Time | For long PCR, ensure the extension time is adequate. A general rule is to use 1 minute per kb for complex templates. For some polymerases, this can be reduced, so check the manufacturer's recommendation.[8] |
| Poor Template Quality | Ensure your DNA template is of high purity and integrity. Degradation or the presence of inhibitors (e.g., salts, phenol) can severely impact long PCR.[9] Consider re-purifying your template. |
| Enzyme Concentration | The optimal concentration of DNA polymerase can be critical. Too little enzyme may not be sufficient for long templates, while too much can cause non-specific amplification.[10] |
Problem: Smearing of PCR Products on an Agarose Gel
| Possible Cause | Recommended Solution |
| Polymerase Stalling | Smearing can be a result of the polymerase stalling on complex secondary structures. The use of 7-deaza-dGTP is a primary solution for this issue. |
| Excessive Template DNA | Too much template can lead to non-specific priming and smearing. Try reducing the amount of template DNA by 2- to 5-fold. |
| Annealing Time is Too Long | For some high-performance polymerases, a very short annealing time (5-15 seconds) is recommended to increase specificity and can help reduce smearing.[11] |
| Too Many Cycles | Over-cycling can lead to the accumulation of non-specific products and smears. Try reducing the total number of cycles by 3-5.[11] |
Quantitative Data Summary
The inclusion of 7-deaza-dGTP has been shown to significantly enhance the amplification of GC-rich templates.
| Template GC Content | Standard dNTPs Result | 7-deaza-dGTP Mix Result | Reference |
| ~60% | Weak or no amplification | Strong, specific amplification | [1] |
| 79% | No amplification | Specific amplification | [1] |
| >85% | No amplification | Successful amplification (with Hot Start version) | [3][6] |
Experimental Protocols
Protocol: Long PCR with 7-deaza-dGTP
This protocol is a general guideline and may require optimization for your specific template and primers.
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions.
-
For a standard 50 µL reaction, add the following components:
-
| Component | Final Concentration | Example Volume (50 µL rxn) |
| 5x Long PCR Buffer | 1x | 10 µL |
| dATP (10 mM) | 0.2 mM | 1 µL |
| dCTP (10 mM) | 0.2 mM | 1 µL |
| dTTP (10 mM) | 0.2 mM | 1 µL |
| dGTP (10 mM) | 0.05 mM | 0.25 µL |
| 7-deaza-dGTP (10 mM) | 0.15 mM | 0.75 µL |
| Forward Primer (10 µM) | 0.4 µM | 2 µL |
| Reverse Primer (10 µM) | 0.4 µM | 2 µL |
| Template DNA | 10-100 ng | 1-5 µL |
| High-Fidelity DNA Polymerase | As recommended | 1 µL |
| Nuclease-Free Water | - | Up to 50 µL |
-
Mixing: Gently mix the components and spin down the tubes.
-
Thermal Cycling:
-
Place the tubes in a thermal cycler with a heated lid.
-
A typical cycling protocol for a long PCR is as follows:
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94-98°C | 2-3 min | 1 |
| Denaturation | 94-98°C | 10-30 sec | 30-35 |
| Annealing | 60-68°C | 15-30 sec | |
| Extension | 68-72°C | 1 min/kb | |
| Final Extension | 68-72°C | 5-10 min | 1 |
| Hold | 4°C | Indefinite | 1 |
-
Analysis:
-
Analyze the PCR products by running 5-10 µL on a 0.8-1.0% agarose gel stained with a DNA-binding dye.
-
Visualizations
Caption: Mechanism of 7-deaza-dGTP action in preventing secondary structures.
Caption: Troubleshooting workflow for low-yield long PCR experiments.
Caption: Experimental workflow for long PCR using 7-deaza-dGTP.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long PCR Protocol [arep.med.harvard.edu]
- 9. mybiosource.com [mybiosource.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Troubleshooting your PCR [takarabio.com]
Technical Support Center: Resolving Band Compression in Sequencing Gels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of band compression in sequencing gels, with a focus on the application of 7-deaza purine (B94841) analogs.
Frequently Asked Questions (FAQs)
Q1: What is band compression in Sanger sequencing?
A1: Band compression is an artifact observed in polyacrylamide gel electrophoresis for DNA sequencing. It manifests as a distortion where multiple bands in a sequencing ladder migrate closer together than expected, making the sequence difficult or impossible to read accurately. This phenomenon is primarily caused by the formation of secondary structures, such as hairpin loops, within GC-rich regions of the DNA fragments. These structures alter the migration of the DNA through the gel, leading to the "compression" of bands.[1][2][3]
Q2: How do 7-deaza purines help in reducing band compression?
A2: 7-deaza purines, such as 7-deaza-dGTP and 7-deaza-dATP, are analogs of the natural deoxynucleotide triphosphates dGTP and dATP, respectively. The key difference is the substitution of the nitrogen atom at position 7 of the purine ring with a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which is a type of alternative hydrogen bonding between guanine (B1146940) bases that contributes to the formation of stable secondary structures in GC-rich DNA.[1][4] By incorporating 7-deaza purines into the newly synthesized DNA strands during the sequencing reaction, the stability of these secondary structures is reduced, leading to more uniform migration of DNA fragments in the gel and thus alleviating band compression.[5][6]
Q3: When should I consider using 7-deaza purines in my sequencing reactions?
A3: You should consider using 7-deaza purines when you are sequencing DNA templates known or suspected to be rich in guanine and cytosine (GC-rich).[3][5] Indications that you might need to use 7-deaza purines include:
-
Previously failed or poor-quality sequencing results with compressed bands in specific regions.
-
The template DNA is a CpG island, which is known to have high GC content.[5]
-
You are working with low amounts or poor quality of template DNA, where secondary structures can be more problematic.[5]
Q4: Are there any alternatives to 7-deaza purines for resolving band compression?
A4: Yes, other nucleotide analogs and additives can be used to address band compression. These include:
-
dITP (deoxyinosine triphosphate): Can be used as a substitute for dGTP. Inosine pairs with cytosine, but the I-C bond is weaker than the G-C bond, which helps to destabilize secondary structures.[1][2] A combination of 7-deaza-dGTP and dITP has been shown to be particularly effective.[1][2]
-
N4-methyl-2'-deoxycytidine 5'-triphosphate (N4-methyl-dCTP): This analog of dCTP can also effectively eliminate band compressions, sometimes in cases where 7-deaza-dGTP is not sufficient.[7][8]
-
Additives: Reagents like dimethyl sulfoxide (B87167) (DMSO) or betaine (B1666868) can be added to the PCR or sequencing reaction to help denature DNA and prevent the formation of secondary structures.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using 7-deaza purines to reduce band compression.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Band compression persists even after using 7-deaza-dGTP. | The secondary structure is particularly stable and not fully resolved by 7-deaza-dGTP alone. | - Try a mixture of 7-deaza-dGTP and dITP. A ratio of 4:1 (7-deaza-dGTP:dITP) has been reported to be effective.[1][2][3] - Consider replacing dCTP with N4-methyl-dCTP in the sequencing reaction.[7][8] - Increase the denaturation temperature during the cycle sequencing protocol. |
| Reduced signal intensity or failed sequencing reaction. | The concentration of the 7-deaza analog may not be optimal for the DNA polymerase. The quality of the template DNA is poor.[9] | - Ensure you are using the recommended concentration of the 7-deaza purine in your sequencing mix. Refer to the manufacturer's protocol. - Re-purify your template DNA to remove any inhibitors. - Quantify your template DNA accurately. Low template concentration is a common cause of failed reactions.[9][10] |
| Appearance of false stops or premature termination of the sequence. | Some DNA polymerases may incorporate nucleotide analogs less efficiently, leading to premature termination. High concentrations of 7-deaza purines can sometimes cause polymerase to stall. | - Ensure you are using a DNA polymerase that is known to be compatible with 7-deaza purines (e.g., Taq DNA polymerase, Sequenase).[7] - Optimize the concentration of the 7-deaza analog in your reaction. You may need to perform a titration to find the optimal concentration for your specific template and polymerase. - Try using N4-methyl-dCTP, although it may be more prone to false stops than 7-deaza-dGTP, especially with Sequenase at 37°C.[7] |
| No improvement in sequencing read-through of GC-rich regions. | The issue may not be solely due to Hoogsteen base pairing. Other factors like stable hairpin loops might be involved. | - In addition to using 7-deaza purines, try adding a PCR enhancer like DMSO or betaine to the sequencing reaction.[5] - Design a new sequencing primer that binds closer to the problematic region. |
Quantitative Data Summary
The following table provides a summary of recommended concentrations and ratios for nucleotide analogs used to resolve band compression.
| Nucleotide Analog/Additive | Recommended Concentration/Ratio | Application | Reference(s) |
| 7-deaza-dGTP | Complete replacement of dGTP in the sequencing mix. | Standard sequencing of GC-rich templates. | [5] |
| 7-deaza-dGTP and dITP mixture | 4:1 ratio (7-deaza-dGTP:dITP) | For particularly stubborn band compressions. | [1][2][3] |
| N4-methyl-dCTP | Complete replacement of dCTP in the sequencing mix. | Alternative to 7-deaza-dGTP, effective for resolving persistent compressions. | [7][8] |
| DMSO | 5-8% (v/v) | Additive to PCR and sequencing reactions to aid in DNA denaturation. | [11] |
Experimental Protocols
Protocol 1: Sanger Sequencing with 7-deaza-dGTP
This protocol outlines the general steps for incorporating 7-deaza-dGTP into a standard Sanger sequencing workflow.
1. Template and Primer Preparation:
-
Purify the DNA template (plasmid, PCR product, etc.) to ensure it is free of contaminants.
-
Quantify the template DNA and dilute to the concentration recommended by your sequencing kit or facility.
-
Dilute the sequencing primer to the appropriate working concentration (typically 5-10 pmol/µL).
2. Sequencing Reaction Setup:
-
Use a commercially available Sanger sequencing kit that either includes 7-deaza-dGTP or is compatible with its addition.
-
If preparing your own reaction mix, completely replace dGTP with 7-deaza-dGTP at the same molar concentration.
-
In a PCR tube, combine the following components on ice:
-
Sequencing Ready Reaction Mix (containing DNA polymerase, dNTPs with 7-deaza-dGTP, ddNTPs, and buffer)
-
Template DNA
-
Sequencing Primer
-
Nuclease-free water to the final reaction volume.
-
3. Cycle Sequencing:
-
Perform cycle sequencing using a thermal cycler with a program recommended by the sequencing kit manufacturer. A typical program might be:
-
Initial denaturation: 96°C for 1 minute
-
25-30 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold at 4°C.
-
4. Post-Reaction Cleanup:
-
Remove unincorporated dye terminators and salts from the sequencing reaction. Common methods include ethanol/EDTA precipitation or column purification.
5. Capillary Electrophoresis and Data Analysis:
-
Resuspend the purified sequencing products in a formamide-based loading buffer.
-
Denature the samples by heating at 95°C for 3-5 minutes, followed by snap-cooling on ice.
-
Load the samples onto an automated capillary electrophoresis DNA sequencer.
-
Analyze the resulting electropherogram using appropriate sequencing analysis software.
Visualizations
Caption: Mechanism of 7-deaza purines in preventing band compression.
Caption: Experimental workflow for Sanger sequencing with 7-deaza purines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 7. Elimination of band compression in sequencing gels by the use of N4-methyl-2'-deoxycytidine 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elimination of band compression in sequencing gels by the use of N4-methyl-2'-deoxycytidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MGH DNA Core [dnacore.mgh.harvard.edu]
- 10. base4.co.uk [base4.co.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PCR with 7-deaza-dATP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing temperature for Polymerase Chain Reaction (PCR) when using 7-deaza-dATP.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dATP and why is it used in PCR?
7-deaza-dATP is a modified analog of deoxyadenosine (B7792050) triphosphate (dATP). In this molecule, the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon atom. This modification can be useful in PCR applications where secondary structures in the DNA template, particularly those rich in adenine, might impede the DNA polymerase. By altering the hydrogen bonding capabilities in the major groove of the DNA, 7-deaza-dATP can help to reduce the formation of these secondary structures, potentially leading to improved PCR amplification of difficult templates.
Q2: How does 7-deaza-dATP affect the annealing temperature (Ta) of my PCR?
The effect of 7-deaza-dATP on the melting temperature (Tm) of the DNA duplex, and consequently the optimal annealing temperature (Ta), can be complex. Some studies on 7-deazapurines suggest they can lead to a lower melting temperature of the DNA double strand[1]. Conversely, other research on modified 7-deazapurines has indicated a stabilizing effect on the DNA duplex[2][3][4][5]. This variability means that a calculated Ta based on a standard DNA sequence may not be accurate. Therefore, it is crucial to empirically determine the optimal Ta when using 7-deaza-dATP.
Q3: How do I calculate a starting annealing temperature for my primers?
A good starting point for your annealing temperature is typically 3-5°C below the calculated melting temperature (Tm) of your primers.[6] You can use various online calculators or the following basic formulas to estimate the Tm of your primers:
-
For primers < 14 nucleotides: Tm = 2(A+T) + 4(G+C)
-
For primers > 13 nucleotides: Tm = 64.9 + 41 * (G+C-16.4) / (A+T+G+C)
Remember that these are estimates, and the optimal Ta will need to be confirmed experimentally, especially with modified nucleotides like 7-deaza-dATP.
Q4: What is the most effective method for optimizing the annealing temperature with 7-deaza-dATP?
The most effective method is to perform a gradient PCR.[7] This technique allows you to test a range of annealing temperatures in a single PCR run, enabling you to identify the optimal temperature for specificity and yield with minimal effort.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No PCR Product or Low Yield | Suboptimal Annealing Temperature: The annealing temperature may be too high, preventing efficient primer binding, or too low, leading to non-specific products that compete for reagents. | Perform a gradient PCR to empirically determine the optimal annealing temperature. Test a range from 5°C below the lowest primer Tm to the calculated Tm itself. |
| Incorrect Magnesium Concentration: The concentration of Mg2+ is critical for polymerase activity and can be affected by the presence of modified nucleotides. | Optimize the Mg2+ concentration. Try a range from 1.5 mM to 4.0 mM in 0.5 mM increments.[7] | |
| Inhibitors in the Template DNA: Impurities in your DNA template can inhibit the PCR reaction. | Ensure your template DNA is of high purity. Consider re-purifying your template if inhibition is suspected. | |
| Degraded Reagents: Repeated freeze-thaw cycles can degrade dNTPs, including 7-deaza-dATP, and the polymerase. | Aliquot your reagents into smaller volumes to minimize freeze-thaw cycles. Use fresh reagents if degradation is suspected. | |
| Non-Specific PCR Products (Multiple Bands) | Annealing Temperature is Too Low: A low annealing temperature allows for non-specific binding of primers to the template DNA. | Increase the annealing temperature in 1-2°C increments. A gradient PCR is the most efficient way to find the optimal temperature that eliminates non-specific bands while maintaining the desired product. |
| Primer-Dimers: Primers are annealing to each other, leading to amplification of a short, non-specific product. | Increase the annealing temperature. Ensure your primer design minimizes self-complementarity. | |
| Excessive Primer Concentration: High primer concentrations can increase the likelihood of non-specific binding and primer-dimer formation. | Reduce the final concentration of your primers in the reaction. | |
| Smearing of PCR Product on an Agarose (B213101) Gel | Too Many PCR Cycles: An excessive number of cycles can lead to the accumulation of non-specific products and a smeared appearance on the gel. | Reduce the number of PCR cycles by 3-5 cycles. |
| High Template Concentration: Too much template DNA can sometimes lead to smearing. | Reduce the amount of template DNA in your reaction. | |
| Denaturation Temperature is Too High or Too Long: Excessive heat can damage the DNA template and lead to smearing. | Reduce the denaturation time or temperature. A denaturation step of 95°C for 15-30 seconds per cycle is usually sufficient. |
Experimental Protocol: Optimizing Annealing Temperature with 7-deaza-dATP using Gradient PCR
This protocol outlines the steps to determine the optimal annealing temperature for your PCR when incorporating 7-deaza-dATP.
1. Primer and Template Preparation:
-
Resuspend primers in nuclease-free water or TE buffer to a stock concentration of 100 µM.
-
Dilute primer stocks to a working concentration of 10 µM.
-
Ensure the template DNA is of high quality and free of PCR inhibitors. The recommended amount of template will vary depending on its complexity (e.g., 1-10 ng for plasmid DNA, 50-250 ng for genomic DNA).
2. PCR Reaction Setup:
-
Prepare a master mix to ensure consistency across all reactions. For a single 25 µL reaction, the components are listed below. Prepare enough master mix for the number of reactions in your gradient plus one extra to account for pipetting errors.
| Component | Final Concentration | Volume for 25 µL Reaction |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTP mix (dCTP, dGTP, dTTP) | 200 µM each | 0.5 µL of 10 mM stock |
| dATP | 100 µM | 0.25 µL of 10 mM stock |
| 7-deaza-dATP | 100 µM | 0.25 µL of 10 mM stock |
| Forward Primer | 0.4 µM | 1.0 µL of 10 µM stock |
| Reverse Primer | 0.4 µM | 1.0 µL of 10 µM stock |
| MgCl₂ (if not in buffer) | 1.5 - 4.0 mM (start with 2.0 mM) | Variable |
| Taq DNA Polymerase | 1.25 units/reaction | 0.25 µL of 5 U/µL stock |
| Template DNA | Varies | X µL |
| Nuclease-free water | Up to 25 µL |
Note: The optimal ratio of dATP to 7-deaza-dATP may need to be optimized. A 1:1 ratio is a good starting point.
3. Thermal Cycler Programming:
-
Set up the thermal cycler with a temperature gradient for the annealing step. A good starting range is from 5°C below the lowest primer Tm to the Tm itself, spanning 8-12 different temperatures.
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 30-35 |
| Annealing | Gradient (e.g., 50-62°C) | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite |
4. Analysis of Results:
-
Run the PCR products on a 1-2% agarose gel stained with a DNA-binding dye.
-
Identify the lane corresponding to the annealing temperature that gives the brightest, most specific band of the correct size with minimal or no non-specific products or primer-dimers. This is your optimal annealing temperature.
Visualizations
Caption: Troubleshooting workflow for optimizing PCR with 7-deaza-dATP.
Caption: Logical relationship of factors in 7-deaza-dATP PCR optimization.
References
- 1. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Propynyl groups in duplex DNA: stability of base pairs incorporating 7-substituted 8-aza-7-deazapurines or 5-substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Optimization of PCR with 7-deaza Nucleosides
Welcome to the technical support center for optimizing Polymerase Chain Reaction (PCR) with 7-deaza nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of 7-deaza-dGTP and other modified nucleosides in PCR.
Frequently Asked Questions (FAQs)
Q1: Why am I getting no PCR product or a very low yield when using 7-deaza-dGTP?
A1: Several factors can contribute to low or no amplification when using 7-deaza-dGTP. Here are the most common causes and their solutions:
-
Suboptimal Magnesium Chloride (MgCl₂) Concentration: 7-deaza-dGTP can alter the required MgCl₂ concentration. It is crucial to optimize this component.[1][2]
-
Incorrect Annealing Temperature: The incorporation of 7-deaza-dGTP can affect the melting temperature (Tm) of the DNA duplex. An annealing temperature that is too high will prevent efficient primer binding, while one that is too low can lead to non-specific products.
-
Inappropriate Ratio of 7-deaza-dGTP to dGTP: For many applications, a complete replacement of dGTP with 7-deaza-dGTP is not recommended. A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP.[3][4][5]
-
Poor Template Quality: Degradation or the presence of inhibitors in your DNA template can impede amplification.[6][7]
-
Issues with PCR Cycling Conditions: Denaturation, annealing, or extension times and temperatures may not be optimal for your specific target and primer set.
Q2: I am observing non-specific bands or primer-dimers in my PCR with 7-deaza-dGTP. What should I do?
A2: Non-specific amplification is a common issue in PCR and can be addressed by:
-
Optimizing the Annealing Temperature: Gradually increase the annealing temperature in 1-2°C increments to enhance primer binding specificity.[8][9]
-
Adjusting MgCl₂ Concentration: While low MgCl₂ can lead to no product, a concentration that is too high can promote non-specific primer annealing.[4][10] A titration is recommended.
-
Reducing Primer Concentration: High primer concentrations can increase the likelihood of primer-dimer formation and non-specific binding.[11]
-
Utilizing a "Hot Start" Polymerase or dNTPs: Hot start technologies keep the polymerase inactive during the reaction setup, preventing non-specific amplification at lower temperatures.[12][13] Using a hot-start version of 7-deaza-dGTP can also significantly improve specificity.[3][12][13]
Q3: Can I use 7-deaza-dATP in my PCR?
A3: Yes, 7-deaza-dATP can also be used to overcome issues with secondary structures in AT-rich regions, similar to how 7-deaza-dGTP functions in GC-rich regions. The principles of optimization, such as adjusting the ratio to dATP and optimizing MgCl₂ concentration, are also applicable.
Q4: Are there any additives that can further improve my PCR with 7-deaza nucleosides?
A4: Yes, several additives can be used to enhance PCR, especially for difficult templates:
-
DMSO (Dimethyl sulfoxide): Helps to reduce secondary structures in the DNA template. A final concentration of 5-10% is often effective.[5]
-
Betaine: Also aids in destabilizing DNA secondary structures. Typical final concentrations range from 0.5 to 2.5 M.[4][14]
-
Formamide: Increases the stringency of primer annealing. It is generally used at concentrations between 1-10%.[5]
It is important to note that these additives may require re-optimization of the annealing temperature.[8]
Troubleshooting Guides
Low or No PCR Product
If you are experiencing low or no yield, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no PCR product with 7-deaza nucleosides.
Non-Specific PCR Products
For issues with non-specific bands or primer-dimers, consider the following steps:
Caption: Troubleshooting workflow for non-specific PCR products with 7-deaza nucleosides.
Quantitative Data Summary
The following table provides recommended concentration ranges for key PCR components when using 7-deaza nucleosides.
| Component | Recommended Concentration Range | Notes |
| 7-deaza-dGTP:dGTP Ratio | 3:1 | A good starting point for many applications. This can be optimized further.[3][4][5] |
| MgCl₂ | 2.5 - 4.0 mM | Higher concentrations are often required compared to standard PCR. Optimization is critical.[1] |
| Primers | 0.1 - 0.5 µM | Higher concentrations can lead to non-specific products.[10] |
| dNTPs (total) | 200 µM of each | Standard concentration, but the ratio of 7-deaza-dGTP to dGTP should be adjusted within this.[10] |
| DMSO | 5 - 10% (v/v) | May require adjustment of the annealing temperature.[5] |
| Betaine | 0.5 - 2.5 M | Effective for GC-rich templates.[4][14] |
| Formamide | 1 - 10% (v/v) | Can increase primer binding specificity.[5] |
Experimental Protocols
Protocol 1: Magnesium Chloride (MgCl₂) Titration
This protocol is designed to determine the optimal MgCl₂ concentration for your PCR with 7-deaza-dGTP.
Materials:
-
Your DNA template and primers
-
PCR buffer (without MgCl₂)
-
dNTP mix containing your desired 7-deaza-dGTP:dGTP ratio
-
Taq DNA polymerase (or your polymerase of choice)
-
A stock solution of 25 mM MgCl₂
-
Nuclease-free water
-
PCR tubes
Procedure:
-
Prepare a master mix: In a single tube, combine all PCR components except for the MgCl₂. This includes water, buffer, dNTPs, primers, and template DNA.
-
Aliquot the master mix: Distribute the master mix equally into a series of labeled PCR tubes.
-
Add MgCl₂: To each tube, add a different volume of the 25 mM MgCl₂ stock solution to achieve a range of final concentrations (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, 4.0 mM).
-
Add DNA polymerase: Add the DNA polymerase to each tube.
-
Perform PCR: Run your standard PCR program.
-
Analyze the results: Visualize the PCR products on an agarose (B213101) gel to determine which MgCl₂ concentration produced the highest yield of the specific product with the least non-specific amplification.
Protocol 2: Gradient PCR for Annealing Temperature Optimization
This protocol uses a thermal cycler with a gradient function to test a range of annealing temperatures simultaneously.
Materials:
-
Your complete PCR master mix (including the optimized MgCl₂ concentration)
-
PCR tubes or a PCR plate compatible with your gradient thermal cycler
Procedure:
-
Prepare your PCR reactions: Prepare a sufficient volume of your complete PCR master mix for the number of annealing temperatures you wish to test.
-
Aliquot the reactions: Distribute the master mix into the PCR tubes or wells of the plate.
-
Set up the gradient thermal cycler: Program the thermal cycler to create a temperature gradient across the block during the annealing step. A typical gradient might span 10-15°C, centered around the estimated Tm of your primers (e.g., 55°C to 70°C).
-
Run the PCR: Place your samples in the thermal cycler and start the program.
-
Analyze the results: Run the PCR products on an agarose gel. The lane corresponding to the optimal annealing temperature will show a strong, specific band with minimal or no non-specific products.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PCR Additives & Buffer Selection | AAT Bioquest [aatbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. neb.com [neb.com]
- 7. mybiosource.com [mybiosource.com]
- 8. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. PCR conditions | Primer annealing specificity | PCR buffers [qiagen.com]
- 10. neb.com [neb.com]
- 11. m.youtube.com [m.youtube.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genelink.com [genelink.com]
Validation & Comparative
7-deaza-dATP vs. dATP: A Comparative Guide for Sanger Sequencing Efficiency
For researchers, scientists, and drug development professionals engaged in genetic analysis, achieving high-quality Sanger sequencing data is paramount. The presence of GC-rich regions in a DNA template can often lead to a phenomenon known as band compression, resulting in ambiguous and unreliable sequencing reads. This guide provides an objective comparison of the performance of 7-deaza-dATP, a modified analog of deoxyadenosine (B7792050) triphosphate (dATP), in mitigating this issue and enhancing the overall efficiency of Sanger sequencing.
The Challenge of Band Compression in Sanger Sequencing
Band compression is an artifact in Sanger sequencing that arises from the formation of secondary structures, such as hairpin loops, within GC-rich DNA fragments during electrophoresis. These structures alter the migration of the DNA fragments through the gel or capillary, causing bands to run closer together than expected, making the sequence difficult or impossible to read accurately. This phenomenon is primarily attributed to Hoogsteen base pairing between guanine (B1146940) and cytosine residues, which is stronger than standard Watson-Crick base pairing.
7-deaza-dATP: A Solution to Band Compression
To address the issue of band compression, nucleotide analogs that reduce the formation of these secondary structures have been developed. One such analog is 7-deaza-dATP. In this molecule, the nitrogen atom at the 7th position of the purine (B94841) ring of adenine (B156593) is replaced with a carbon atom. This modification prevents the formation of Hoogsteen base pairs, thereby destabilizing the secondary structures that cause band compression.
Performance Comparison: 7-deaza-dATP vs. dATP
While extensive quantitative data directly comparing the performance of 7-deaza-dATP and dATP in all sequencing parameters is not always readily available in literature, a significant body of research and practical application has demonstrated the qualitative and functional advantages of using 7-deaza-dATP, particularly for problematic templates. The replacement of dATP with 7-deaza-dATP in sequencing reactions has been shown to eliminate most band compressions without compromising overall sequencing performance.[1]
| Feature | Standard dATP | 7-deaza-dATP |
| Resolution of Band Compression | Prone to band compression artifacts in GC-rich regions, leading to ambiguous base calling. | Effectively reduces or eliminates band compression by preventing the formation of secondary structures.[1] |
| Sequencing Accuracy in GC-Rich Regions | Lower accuracy in regions with high GC content due to band compression. | Significantly improved accuracy and readability of sequences in GC-rich regions. |
| Read Length | Can be prematurely terminated or become unreadable in regions of severe compression. | Generally maintains or may even improve readable length by resolving compressed regions, allowing for longer, more accurate reads through difficult templates.[1] |
| Signal Uniformity | Signal intensity can be uneven in compressed regions. | Promotes more uniform peak heights in electropherograms by preventing anomalous fragment migration. |
| Overall Performance | Standard, effective for routine sequencing of templates without significant secondary structure. | Superior performance for templates with known or suspected GC-rich regions that are prone to band compression. |
Experimental Protocols
The following provides a generalized protocol for cycle sequencing using a standard dNTP mix and a mix containing 7-deaza-dATP. Concentrations and cycling conditions may need to be optimized for specific templates, primers, and thermal cyclers.
Standard Sanger Sequencing with dATP
This protocol is based on a typical dye-terminator cycle sequencing reaction.
Reaction Mixture:
| Component | Volume | Final Concentration |
| Terminator Ready Reaction Mix (containing dNTPs, ddNTPs with fluorescent dyes, DNA polymerase, and buffer) | 2 µL | 1x |
| Template DNA (100-200 ng/µL for plasmids, 10-40 ng/µL for PCR products) | 1-5 µL | Varies |
| Primer (5 µM) | 1 µL | 0.5 µM |
| Deionized Water | to 10 µL | - |
Thermal Cycling Conditions:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
96°C for 10 seconds
-
50-55°C for 5 seconds (annealing temperature may need optimization)
-
60°C for 4 minutes
-
-
Hold: 4°C
Sanger Sequencing with 7-deaza-dATP
This protocol involves the substitution of dATP with 7-deaza-dATP in the reaction mix. Many commercial sequencing kits designed for GC-rich templates will contain 7-deaza-dGTP or a combination of 7-deaza analogs. If preparing a custom mix, a 1:1 substitution of dATP with 7-deaza-dATP is the standard approach.
Reaction Mixture:
| Component | Volume | Final Concentration |
| Sequencing Buffer (containing Tris-HCl, MgCl2) | 2 µL | 1x |
| dNTP Mix (containing dCTP, dGTP, dTTP, and 7-deaza-dATP at equal concentrations) | 1 µL | Varies |
| ddNTP Mix (with fluorescent dyes) | 1 µL | Varies |
| DNA Polymerase | 0.5 µL | Varies |
| Template DNA (100-200 ng/µL for plasmids, 10-40 ng/µL for PCR products) | 1-5 µL | Varies |
| Primer (5 µM) | 1 µL | 0.5 µM |
| Deionized Water | to 10 µL | - |
Thermal Cycling Conditions:
The thermal cycling conditions are generally the same as for standard Sanger sequencing.
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
96°C for 10 seconds
-
50-55°C for 5 seconds (annealing temperature may need optimization)
-
60°C for 4 minutes
-
-
Hold: 4°C
Post-Sequencing Cleanup and Analysis:
Following the cycle sequencing reaction, the products are purified to remove unincorporated ddNTPs and primers. This is typically done using ethanol/EDTA precipitation or column purification. The purified products are then resuspended in a formamide-based loading buffer and analyzed by capillary electrophoresis on an automated DNA sequencer.
Visualizing the Workflow and Rationale
To better understand the process and the role of 7-deaza-dATP, the following diagrams illustrate the Sanger sequencing workflow and the mechanism by which 7-deaza-dATP prevents band compression.
References
A Comparative Guide to Chain Terminators: 7-deaza-2',3'-dideoxyadenosine vs. ddATP
In the realm of molecular biology, particularly in DNA sequencing and polymerase chain reaction (PCR), chain terminators are indispensable for controlled termination of DNA synthesis. The classic and most widely used chain terminator is 2',3'-dideoxyadenosine (B1670502) triphosphate (ddATP). However, modifications to this fundamental molecule, such as the introduction of a 7-deaza group to create 7-deaza-2',3'-dideoxyadenosine, offer potential advantages in specific applications. This guide provides an objective comparison of these two chain terminators, supported by established biochemical principles and experimental contexts.
Principle of Chain Termination
The fundamental mechanism of chain termination by both ddATP and its 7-deaza analog lies in the modification of the ribose sugar. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleotide triphosphate (dNTP). Dideoxynucleotides, including ddATP and this compound, lack this crucial 3'-hydroxyl group.[1][2][3][4] Once incorporated into a growing DNA strand, no further nucleotides can be added, leading to the termination of the chain.[1][2][3][4]
Comparison of Performance and Properties
While direct, quantitative head-to-head experimental data comparing the termination efficiency of this compound and ddATP is limited in publicly available literature, a comparison can be inferred based on the known properties of the 7-deaza modification and the well-established function of ddNTPs.
The primary role of the 7-deaza modification in purine (B94841) nucleosides is to prevent the formation of Hoogsteen base pairing, which can lead to secondary structures in GC-rich DNA regions.[5] These secondary structures can cause compressions on sequencing gels and artifacts in sequencing data.[6][7][8] Therefore, the inclusion of a 7-deaza group in a dideoxyadenosine molecule is expected to combine the chain-terminating property with the ability to improve sequencing through difficult templates.
Below is a table summarizing the comparative properties of the two molecules.
| Property | ddATP (2',3'-dideoxyadenosine triphosphate) | This compound triphosphate |
| Primary Function | Chain termination in DNA synthesis.[1][2][3] | Chain termination with improved performance in GC-rich regions. |
| Mechanism of Action | Lack of a 3'-hydroxyl group prevents phosphodiester bond formation.[1][2][3][4] | Lack of a 3'-hydroxyl group prevents phosphodiester bond formation; 7-deaza modification reduces secondary structures.[5] |
| Incorporation by DNA Polymerases | Efficiently incorporated by various DNA polymerases (e.g., Taq polymerase, Sequenase).[9] | Expected to be incorporated by common DNA polymerases, though efficiency may vary. |
| Effect on DNA Secondary Structure | No direct effect on reducing secondary structures. | Reduces Hoogsteen base pairing, minimizing gel compressions in GC-rich regions.[5][6] |
| Optimal Application | Standard Sanger sequencing, PCR termination assays.[1] | Sequencing of templates with high GC content or those prone to forming secondary structures.[6][7][8] |
| Potential Drawbacks | Can lead to ambiguous results in GC-rich regions due to gel compressions. | Potentially altered incorporation kinetics by some polymerases compared to standard ddATP. |
Experimental Protocols
A standard experimental protocol for Sanger sequencing using chain terminators is provided below. This protocol can be adapted for the use of this compound by substituting ddATP with its 7-deaza analog, particularly when sequencing GC-rich templates.
Sanger Sequencing Protocol
1. Reaction Setup:
A typical Sanger sequencing reaction mixture includes:
-
DNA template (e.g., plasmid, PCR product)
-
Sequencing primer
-
DNA polymerase (e.g., a modified Taq polymerase like Sequenase)
-
A mixture of all four deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
One of the four dideoxynucleotide triphosphates (ddATP, ddCTP, ddGTP, or ddTTP) in a limited concentration. For sequencing with fluorescent dyes, each ddNTP is labeled with a different fluorophore, and all are included in a single reaction.[3][10]
2. Thermal Cycling:
The reaction undergoes a thermal cycling process similar to PCR, but with linear amplification:
-
Denaturation: Heating the reaction to separate the DNA template strands (e.g., 96°C for 1 minute).
-
Annealing: Cooling to allow the sequencing primer to bind to the template (e.g., 50°C for 15 seconds).
-
Extension: Raising the temperature to allow the DNA polymerase to synthesize a new DNA strand (e.g., 60°C for 4 minutes). This step is repeated for 25-35 cycles.
During the extension phase, the polymerase will occasionally incorporate a ddNTP instead of a dNTP, terminating the chain. This results in a collection of DNA fragments of different lengths, each ending with a specific ddNTP.[2][11]
3. Fragment Analysis:
The resulting DNA fragments are separated by size using capillary electrophoresis. A laser excites the fluorescent tags on the ddNTPs, and a detector reads the color of the tag on each fragment as it passes. The sequence of the DNA is then determined by the order of the colors detected.[9]
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of chain termination and the experimental workflow of Sanger sequencing.
References
- 1. cdnasynthesiskit.com [cdnasynthesiskit.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incorporation of dITP or 7-deaza dGTP during PCR improves sequencing of the product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
- 11. benchchem.com [benchchem.com]
Validating GC-Rich PCR: A Comparison of 7-deaza-dGTP and Betaine/DMSO Methods
For researchers, scientists, and drug development professionals, the accurate amplification and validation of GC-rich DNA sequences are critical for applications ranging from gene expression analysis to the development of targeted therapeutics. The propensity of GC-rich regions to form stable secondary structures, such as hairpins and G-quadruplexes, frequently impedes DNA polymerase activity, leading to failed or biased amplification. This guide provides a head-to-head comparison of two widely used methods for overcoming this challenge: the incorporation of 7-deaza-dGTP into the PCR reaction and the use of a combination of PCR additives, betaine (B1666868) and dimethyl sulfoxide (B87167) (DMSO). Both methods aim to facilitate the amplification of these difficult templates, and their validation through Sanger sequencing is the gold standard for confirming sequence accuracy.
The analogue 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) is a modified nucleotide that, when substituted for dGTP, reduces the formation of Hoogsteen base pairing, thereby destabilizing the secondary structures that can block DNA polymerase.[1][2] This approach directly addresses the root cause of amplification failure in many GC-rich templates.
An alternative and commonly employed strategy involves the use of chemical additives that alter the melting characteristics of DNA. Betaine, an isostabilizing agent, equalizes the melting temperatures of GC and AT base pairs, while DMSO, a polar solvent, helps to disrupt secondary structures.[3][4] The combination of these two additives can be a powerful tool for enhancing the amplification of GC-rich sequences.[5]
This guide will provide a detailed comparison of these two methods, including experimental protocols, quantitative data, and visual workflows to help you decide which approach is best suited for your research needs.
Performance Comparison: 7-deaza-dGTP vs. Betaine and DMSO
The choice between using 7-deaza-dGTP and a combination of betaine and DMSO often depends on the specific template, the desired downstream application, and cost considerations. Below is a summary of their performance based on published data.
| Feature | 7-deaza-dGTP | Betaine + DMSO | Key Considerations |
| Primary Mechanism | Reduces secondary structure by preventing Hoogsteen base pairing.[1][2] | Betaine equalizes GC/AT melting temperatures; DMSO disrupts hydrogen bonds.[3][4] | 7-deaza-dGTP is a more direct approach to preventing G-quadruplex formation. |
| Success Rate | Can be highly effective, especially for templates with very high GC content (>75%).[6] | Generally high success rate for moderately GC-rich templates (60-75%).[7] | A combination of all three has been shown to be effective for extremely challenging templates.[5][6] |
| Specificity | Can significantly improve specificity by reducing non-specific amplification caused by secondary structures.[6] | Can also improve specificity, but optimization of concentrations is crucial to avoid inhibiting the polymerase.[3] | High concentrations of DMSO (>10%) can inhibit Taq polymerase activity.[3] |
| Downstream Compatibility | Generally compatible with Sanger sequencing and can improve read quality.[8] | Compatible with Sanger sequencing. | No significant compatibility issues reported for either method with standard downstream enzymatic applications. |
| Cost | Generally more expensive than betaine and DMSO. | More cost-effective. | For high-throughput applications, the cost of 7-deaza-dGTP may be a limiting factor. |
Quantitative Data Summary
The following table summarizes the PCR success rates for different additives when amplifying the GC-rich ITS2 region in plant DNA.
| Additive | Concentration | PCR Success Rate |
| 7-deaza-dGTP | 50 µM | 33.3% |
| Betaine | 1 M | 75% |
| DMSO | 5% | 91.6% |
| Formamide | 3% | 16.6% |
Data adapted from a study on the amplification of the ITS2 DNA barcode in plants.[7]
Experimental Workflows
The following diagrams illustrate the experimental workflows for amplifying and validating GC-rich DNA using both 7-deaza-dGTP and the betaine/DMSO cocktail, followed by Sanger sequencing for validation.
Figure 1. Workflow for PCR with 7-deaza-dGTP and subsequent validation.
Figure 2. Workflow for PCR with Betaine and DMSO and subsequent validation.
Experimental Protocols
Below are detailed protocols for each method. Note that optimal concentrations and cycling conditions may vary depending on the specific template and polymerase used.
Method 1: PCR with 7-deaza-dGTP
This protocol is a general guideline for incorporating 7-deaza-dGTP into a standard PCR reaction.
1. PCR Reaction Setup:
| Component | Final Concentration | 25 µL Reaction |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTP mix (10 mM each) | 0.2 mM | 0.5 µL |
| 7-deaza-dGTP (10 mM) | 0.6 mM | 1.5 µL |
| dGTP (10 mM) | 0.2 mM | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| Template DNA | 1-100 ng | 1.0 µL |
| Taq DNA Polymerase | 1.25 units | 0.25 µL |
| Nuclease-Free Water | - | to 25 µL |
Note: A 3:1 ratio of 7-deaza-dGTP to dGTP is commonly recommended.[2]
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 30-35 |
| Annealing | 55-68°C* | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
*The annealing temperature should be optimized for your specific primers.
Method 2: PCR with Betaine and DMSO
This protocol outlines the use of betaine and DMSO as PCR additives.
1. PCR Reaction Setup:
| Component | Final Concentration | 25 µL Reaction |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTP mix (10 mM each) | 0.2 mM | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| Betaine (5 M) | 1.0 M | 5.0 µL |
| DMSO (100%) | 5% | 1.25 µL |
| Template DNA | 1-100 ng | 1.0 µL |
| Taq DNA Polymerase | 1.25 units | 0.25 µL |
| Nuclease-Free Water | - | to 25 µL |
Note: It is recommended to empirically determine the optimal concentrations of betaine (0.5-2.0 M) and DMSO (2-8%).[3]
2. Thermal Cycling Conditions:
The thermal cycling conditions are generally the same as for a standard PCR, but the annealing temperature may need to be adjusted, as DMSO can lower the melting temperature of the primers.[9]
Validation by Sanger Sequencing
1. PCR Product Purification:
Following successful amplification, it is crucial to purify the PCR product to remove unincorporated dNTPs and primers, which can interfere with the sequencing reaction. This can be achieved using commercially available PCR clean-up kits or enzymatic methods.
2. Sanger Sequencing Reaction:
The purified PCR product is then used as a template in a cycle sequencing reaction with a fluorescently labeled dideoxynucleotide chain termination method.
3. Data Analysis:
The resulting sequence data is analyzed to confirm the identity and accuracy of the amplified product.
Conclusion
Both 7-deaza-dGTP and the combination of betaine and DMSO are effective strategies for amplifying and subsequently validating GC-rich DNA sequences. The use of 7-deaza-dGTP directly targets the formation of secondary structures and can be particularly advantageous for templates with extremely high GC content. On the other hand, the betaine and DMSO cocktail offers a more cost-effective and often highly successful alternative for a broad range of GC-rich templates. For particularly recalcitrant templates, a combination of all three additives may provide the best results.[5][6] Ultimately, the choice of method will depend on the specific experimental context, and empirical testing is often necessary to determine the optimal conditions for successful amplification and validation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. genelink.com [genelink.com]
- 4. researchgate.net [researchgate.net]
- 5. DMSO and betaine greatly improve amplification of GC-rich constructs in de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO and betaine significantly enhance the PCR amplification of ITS2 DNA barcodes from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved PCR Amplification of Broad Spectrum GC DNA Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Impact of 7-Deaza Purines on DNA Duplex Stability: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuances of DNA stability is paramount. The substitution of standard purines with 7-deaza analogs offers a powerful tool to modulate the structural and thermodynamic properties of DNA duplexes. This guide provides a comprehensive comparison of the stability of DNA duplexes containing 7-deaza purines versus their canonical counterparts, supported by experimental data and detailed protocols.
The replacement of the N7 atom of adenine (B156593) or guanine (B1146940) with a carbon atom to form 7-deazaadenine or 7-deazaguanine, respectively, fundamentally alters the electronic and structural properties of the DNA major groove. This seemingly subtle modification has profound effects on duplex stability, hydration, and protein-DNA interactions.
The Destabilizing Effect of Unmodified 7-Deaza Purines
Numerous studies have demonstrated that the incorporation of unmodified 7-deaza-2'-deoxyadenosine (7-deaza-dA) and 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dG) generally leads to a thermodynamic destabilization of the DNA duplex.[1] This effect is primarily attributed to unfavorable changes in enthalpy (ΔH°), likely stemming from less favorable base stacking interactions.[1] The removal of the electronegative N7 atom alters the electrostatic potential of the major groove, which can impact hydration and the binding of cations, both of which play a crucial role in stabilizing the DNA double helix.[1][2]
For instance, a study on a Dickerson-Drew dodecamer (DDD) containing a 7-deaza-dA:dT base pair revealed a significant thermodynamic destabilization compared to the unmodified duplex.[1] This was correlated with an increased rate of base pair opening, as observed through temperature-dependent NMR studies.[1] Similarly, the incorporation of 7-deaza-dG has been shown to reduce duplex stability due to a loss of enthalpic stabilization.[1]
Quantitative Comparison of Duplex Stability
The following table summarizes the melting temperatures (Tm) and thermodynamic parameters for DNA duplexes with and without 7-deaza purine (B94841) substitutions. The data clearly illustrates the general trend of destabilization upon incorporation of the unmodified analogs.
| Oligonucleotide Sequence | Modification | Melting Temperature (Tm) (°C) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| 5'-CGCGAATTCGCG-3' | None (Standard Purines) | 59.1 | - | - | - | [3] |
| 5'-FdC-dzG-FdC-dzG-dzA-dzA-CldU-CldU-FdC-dzG-FdC-dzG-3' | All A/G replaced with 7-deaza-A/G | 53.2 | - | - | - | [3] |
| ODN-1 (unmodified) | None | 48.7 (in 10 mM salt) | - | - | - | [4] |
| ODN-2 (with 3-deazaadenine) | 3-deazaadenine | 45.2 (in 10 mM salt) | - | - | - | [4] |
Note: FdC = 5-fluoro-2'-deoxycytidine, CldU = 5-chloro-2'-deoxyuridine. A comprehensive set of thermodynamic parameters (ΔG°, ΔH°, ΔS°) was not consistently reported across all studies in a directly comparable format.
Stabilization Through Strategic Modifications of 7-Deaza Purines
Interestingly, the destabilizing effect of the 7-deaza modification can be counteracted and even reversed by the introduction of specific functional groups at the 7-position. For example, the addition of propynyl (B12738560) groups to 7-deaza-8-aza-purines has been shown to have a positive effect on DNA duplex stability.[5][6] This stabilization is attributed to the increased polarizability of the nucleobase and the hydrophobic character of the propynyl group.[5][6] In some cases, these modifications can lead to a more stable duplex than the one containing the standard purine.[6]
Another example involves the introduction of a cationic aminomethyl group at the 7-position of 7-deazaguanine, which resulted in a duplex with thermodynamic properties similar to or even more stable than the unmodified DNA.[2]
Experimental Protocols
The primary method for assessing DNA duplex stability is through thermal denaturation studies, often monitored by UV-Vis spectrophotometry.
Thermal Denaturation (UV-Melting) Protocol
This protocol outlines the general steps for determining the melting temperature (Tm) of a DNA duplex.
-
Sample Preparation:
-
Lyophilized or vacuum-dried single-stranded oligonucleotides are dissolved in a suitable buffer to create stock solutions. A common buffer is 0.25M NaCl, 0.2mM EDTA, 20mM Sodium Phosphate (pH 7.0).[7]
-
Equimolar amounts of the complementary single-stranded oligonucleotides are mixed to form the duplex DNA solution at the desired concentration.
-
-
Annealing:
-
UV-Melting Measurement:
-
The absorbance of the DNA duplex solution is measured at 260 nm as the temperature is gradually increased at a controlled rate (e.g., 1°C/min).[7][8]
-
The temperature is ramped from a starting temperature (e.g., 20°C) to a final temperature well above the Tm (e.g., 80-90°C).[7]
-
Absorbance readings are taken at regular intervals (e.g., every 1°C).[7]
-
-
Data Analysis:
-
A melting curve is generated by plotting the absorbance at 260 nm versus temperature.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the sigmoidal melting curve and can be precisely determined from the peak of the first derivative of the melting curve.[8]
-
Visualizing the Molecular and Experimental Landscape
To better understand the concepts discussed, the following diagrams illustrate the key structural difference and the experimental workflow.
Caption: Structural difference between a standard purine and a 7-deaza purine.
Caption: Workflow of a thermal denaturation experiment for DNA duplex stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic Characterization of DNA with 3-Deazaadenine and 3-Methyl-3-Deazaadenine Substitutions: The Effect of Placing a Hydrophobic Group in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propynyl groups in duplex DNA: stability of base pairs incorporating 7-substituted 8-aza-7-deazapurines or 5-substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Comparative Efficacy of 7-deaza-2',3'-dideoxyadenosine and Other Hepatitis C Virus Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-HCV efficacy of 7-deaza-2',3'-dideoxyadenosine and its analogs against other classes of Hepatitis C virus (HCV) inhibitors. The information is supported by experimental data from in vitro enzymatic and cell-based assays.
This document summarizes key quantitative data in structured tables, offers detailed experimental methodologies for crucial assays, and includes visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the comparative performance of these antiviral compounds.
Executive Summary
The landscape of Hepatitis C treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). Among the numerous compounds investigated, nucleoside and nucleotide analogs targeting the HCV NS5B RNA-dependent RNA polymerase (RdRp) have proven to be a cornerstone of effective therapy. This guide focuses on the preclinical efficacy of 7-deaza-adenosine derivatives, a class of potent nucleoside inhibitors, and compares their performance with other established HCV inhibitors, including the clinically successful nucleotide analog sofosbuvir, as well as other classes such as NS5A and protease inhibitors.
The data presented herein is derived from various preclinical studies. While direct head-to-head comparative studies for all compounds are limited, this guide aggregates available data to provide a meaningful comparison of their antiviral potency.
Data Presentation: In Vitro Efficacy of HCV Inhibitors
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for 7-deaza-adenosine analogs and other representative HCV inhibitors. IC50 values typically refer to the concentration of a compound that inhibits the activity of a specific enzyme, in this case, the HCV NS5B polymerase, by 50%. EC50 values represent the concentration required to inhibit HCV replication by 50% in a cell-based assay, such as the HCV replicon system.
Table 1: Inhibitory Potency of Nucleoside Analog Triphosphates against HCV NS5B Polymerase (RdRp)
| Compound (Triphosphate Form) | Target | IC50 (µM) | Reference |
| 7-deaza-2'-C-methyl-adenosine-TP | NS5B RdRp | 0.18 | [1][2] |
| 2'-C-methyl-adenosine-TP | NS5B RdRp | 3.6 | [1][2] |
| 7-deaza-2'-C-methyl-guanosine-TP | NS5B RdRp | 0.04 | [1][2] |
| 2'-C-methyl-guanosine-TP | NS5B RdRp | 0.4 | [1][2] |
Table 2: Antiviral Activity of Nucleoside Analogs in HCV Replicon Assays
| Compound | HCV Replicon Genotype | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Reference |
| 7-deaza-2'-C-methyl-adenosine | 1b | HBI10A (Huh-7) | 0.35 | > 100 | [1][2] |
| 2'-C-methyl-adenosine | 1b | HBI10A (Huh-7) | 0.3 | > 100 | [3] |
| 7-deaza-2'-C-methyl-guanosine | 1b | HBI10A (Huh-7) | > 50 | > 100 | [1][2] |
| 2'-C-methyl-cytidine | 1b | HBI10A (Huh-7) | 21 | > 100 | [3] |
| Sofosbuvir | 1b | Huh-7 | 0.11 | > 27 | [1] |
Table 3: Comparative Efficacy of Various Classes of HCV Inhibitors (Genotype 1b)
| Compound | Class | Target | EC50 (nM) |
| 7-deaza-2'-C-methyl-adenosine | Nucleoside Inhibitor | NS5B Polymerase | 350 |
| Sofosbuvir | Nucleotide Inhibitor | NS5B Polymerase | 110 |
| Daclatasvir | NS5A Inhibitor | NS5A | 0.009 |
| Simeprevir | Protease Inhibitor | NS3/4A Protease | 1.8 |
Note: Data for Daclatasvir and Simeprevir are sourced from various publications and are presented for comparative context. Direct comparisons within the same study are limited.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are essential for the accurate evaluation and comparison of antiviral compounds.
HCV NS5B Polymerase Enzymatic Assay (In Vitro)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of the purified HCV NS5B enzyme.
1. Reagents and Materials:
-
Purified recombinant HCV NS5B polymerase (e.g., from genotype 1b)
-
RNA template/primer (e.g., poly(A)/oligo(U))
-
Nucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Radiolabeled nucleotide (e.g., [α-³³P]UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5 U/µL RNase inhibitor)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template/primer, and all non-radiolabeled NTPs.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the purified NS5B enzyme to the wells and pre-incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the polymerase reaction by adding the radiolabeled NTP.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction products onto a filter membrane (e.g., DE81) and wash to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
HCV Subgenomic Replicon Assay (Cell-Based)
This assay quantifies the antiviral activity of a compound in a cellular context using human hepatoma cells (e.g., Huh-7) that harbor a subgenomically replicating HCV RNA.
1. Reagents and Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Reagents for cytotoxicity assay (e.g., MTS or CellTiter-Glo).
2. Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
For Efficacy Measurement:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The signal is proportional to the level of HCV RNA replication.
-
Calculate the percent inhibition of replication for each compound concentration relative to the DMSO control and determine the EC50 value.
-
-
For Cytotoxicity Measurement (in a parallel plate):
-
Add the cytotoxicity reagent (e.g., MTS) to the cells and incubate as per the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the 50% cytotoxic concentration (CC50) value.
-
Visualizations
HCV Replication Cycle and Targets of Different Inhibitor Classes
The following diagram illustrates the replication cycle of the Hepatitis C virus within a hepatocyte and highlights the specific targets of different classes of direct-acting antivirals.
Caption: Overview of the HCV replication cycle and the targets of major classes of direct-acting antivirals.
Mechanism of Action: NS5B Polymerase Nucleoside Inhibitors
This diagram illustrates the mechanism by which nucleoside inhibitors, after intracellular phosphorylation, target the HCV NS5B polymerase to terminate viral RNA chain elongation.
Caption: Mechanism of action of nucleoside inhibitors targeting the HCV NS5B polymerase.
References
- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating Difficult-to-Sequence Regions: A Comparative Guide to Sequencing Data with and without 7-Deaza-dATP
For researchers, scientists, and drug development professionals grappling with challenging DNA templates, the incorporation of nucleotide analogs like 7-deaza-dATP during sequencing can be a pivotal strategy. This guide provides a comprehensive cross-validation of sequencing data generated with standard dATP versus 7-deaza-dATP, offering objective comparisons and supporting experimental insights to inform your sequencing workflows.
The presence of secondary structures in DNA, such as hairpins and G-quadruplexes, particularly in GC- and AT-rich regions, can impede DNA polymerase processivity, leading to sequencing errors, reduced read lengths, and uneven coverage. The substitution of deoxyadenosine (B7792050) triphosphate (dATP) with its analog, 7-deaza-dATP, is a technique employed to mitigate these issues. By replacing the nitrogen at the 7th position of the purine (B94841) ring with a carbon, 7-deaza-dATP disrupts the Hoogsteen base pairing necessary for the formation of these secondary structures, thereby facilitating smoother passage of the DNA polymerase.
Quantitative Performance Comparison
While direct, extensive quantitative comparisons of next-generation sequencing (NGS) data with and without 7-deaza-dATP are not widely published, we can infer the expected impact on key sequencing metrics based on its known biochemical properties and its well-documented effects in Sanger sequencing and PCR. The following tables summarize the anticipated performance differences.
Table 1: Impact of 7-deaza-dATP on Key Sequencing Quality Metrics
| Metric | Standard dATP | With 7-deaza-dATP | Rationale |
| Average Read Quality (Phred Score) | Generally high, but can drop significantly in regions with high AT content or secondary structures. | Expected to be higher and more consistent, especially in problematic regions. | Reduced polymerase stalling and dissociation leads to more uniform signal intensity. |
| Error Rate (per base) | Higher in AT-rich regions and areas prone to secondary structure formation. | Expected to be lower, particularly substitution and indel errors in difficult regions. | Smoother polymerase progression reduces the likelihood of misincorporation. |
| GC/AT Bias | Can exhibit significant bias, with underrepresentation of AT-rich regions. | Expected to show reduced bias and more uniform coverage across regions with varying AT content. | By preventing secondary structures in AT-rich regions, 7-deaza-dATP allows for more even amplification and sequencing. |
| Sequencing Yield (Total bases) | May be reduced when sequencing templates with a high frequency of difficult regions. | Potentially higher for complex templates due to improved polymerase processivity and fewer aborted reads. | Fewer stalled and terminated sequencing reactions result in a greater number of complete reads. |
| Coverage Uniformity | Can be uneven, with dips in coverage corresponding to difficult-to-sequence regions. | Expected to be more uniform, with better coverage of AT-rich and repetitive elements. | Facilitates sequencing through regions that would otherwise be underrepresented. |
Table 2: Performance in Specific Sequencing Applications
| Application | Standard dATP | With 7-deaza-dATP | Rationale |
| Whole Genome Sequencing (WGS) | May result in gaps or low-confidence calls in AT-rich and repetitive genomic regions. | Improved contiguity of assemblies and more complete genome coverage. | Better sequencing through challenging genomic loci. |
| Targeted Sequencing / Amplicon Sequencing | Can lead to allele dropout or biased amplification of certain amplicons, especially those with high AT content. | More uniform amplification of all target regions, leading to more accurate variant calling. | Reduces amplification bias introduced during library preparation. |
| de novo Assembly | Can result in fragmented assemblies with more contigs and gaps. | Leads to more contiguous assemblies with longer contigs and fewer gaps. | Improved read length and coverage in repetitive regions aids in assembly algorithms. |
Experimental Protocols
The incorporation of 7-deaza-dATP into a standard NGS library preparation workflow is relatively straightforward. The primary modification is the substitution of dATP with 7-deaza-dATP in the PCR amplification steps.
Modified PCR Protocol for NGS Library Preparation with 7-deaza-dATP
This protocol is an adaptation of a standard library preparation workflow (e.g., for Illumina platforms).
1. DNA Fragmentation, End Repair, and A-tailing:
-
Follow the standard protocol for your chosen library preparation kit to fragment the DNA to the desired size, repair the ends, and add a single 'A' nucleotide to the 3' ends.
2. Adapter Ligation:
-
Ligate the appropriate sequencing adapters to the A-tailed DNA fragments according to the kit's instructions.
3. Size Selection:
-
Perform size selection using magnetic beads (e.g., AMPure XP) to select for the desired library fragment size.
4. Library Amplification with 7-deaza-dATP:
-
Prepare the PCR Master Mix:
-
High-Fidelity DNA Polymerase (e.g., Phusion, Q5): 1 µL
-
5X High-Fidelity Buffer: 10 µL
-
10 mM dNTP mix (with dCTP, dGTP, dTTP): 1 µL
-
10 mM 7-deaza-dATP: 1 µL (replacing standard dATP)
-
PCR Primer Cocktail: 5 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Add Template DNA:
-
Add 25 µL of the adapter-ligated and size-selected DNA to the PCR master mix.
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
8-12 Cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 65°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
5. Library Purification and Quality Control:
-
Purify the amplified library using magnetic beads to remove primers and enzymes.
-
Assess the quality and quantity of the library using a Bioanalyzer and qPCR according to standard procedures.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Mechanism of 7-deaza-dATP in preventing sequencing errors.
Caption: Modified NGS library preparation workflow.
Conclusion
The use of 7-deaza-dATP presents a valuable tool for overcoming the challenges associated with sequencing difficult genomic regions. By mitigating the formation of secondary structures, this nucleotide analog can lead to significant improvements in data quality, including higher read quality, lower error rates, and more uniform coverage. While the quantitative data presented in this guide is largely inferred from its known properties, the underlying biochemical principles strongly support its efficacy in NGS applications. For researchers working with complex genomes, AT-rich templates, or samples that have previously yielded poor sequencing results, incorporating 7-deaza-dATP into the library preparation workflow is a strategy worth considering to enhance the accuracy and completeness of their sequencing data.
A Comparative Analysis of the Antiviral Spectrum of 7-Deazaadenosine Analogs and Ribavirin
For Researchers, Scientists, and Drug Development Professionals
The quest for broad-spectrum antiviral agents is a cornerstone of infectious disease research. Among the molecules that have shown significant promise are nucleoside analogs, which can interfere with viral replication. This guide provides a detailed comparison of the antiviral spectrum, mechanisms of action, and experimental evaluation of 7-deazaadenosine analogs and the well-established antiviral drug, ribavirin (B1680618).
Executive Summary
Ribavirin is a synthetic guanosine (B1672433) analog with a well-documented broad-spectrum activity against a wide array of both RNA and DNA viruses.[1][2] Its multifaceted mechanism of action, which includes inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), direct inhibition of viral polymerases, and lethal mutagenesis, contributes to its wide range of activity, although its clinical efficacy can be variable.[2][3][4]
7-Deazaadenosine and its derivatives, particularly 7-deaza-2'-C-methyladenosine, are purine (B94841) nucleoside analogs that have demonstrated potent activity, primarily against a range of RNA viruses.[5][6] Their principal mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[7] While generally exhibiting high potency, the antiviral spectrum of 7-deazaadenosine analogs appears to be more focused on specific families of RNA viruses compared to the broader range of ribavirin. The parent compound, 7-deazaadenosine (tubercidin), exhibits significant cytotoxicity, limiting its therapeutic potential.[8]
This guide will delve into the quantitative antiviral data, the experimental protocols used to derive this data, and the molecular pathways targeted by these two classes of antiviral compounds.
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro antiviral activity of 7-deazaadenosine analogs and ribavirin against a selection of viruses. Data is presented as the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
Table 1: Antiviral Activity of 7-Deazaadenosine Analogs
| Virus Family | Virus | Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI |
| Flaviviridae | Hepatitis C Virus (HCV) | 7-Deaza-2'-C-methyladenosine | Huh-7 | 0.07 - 0.9 | >100 | >111 |
| Flaviviridae | West Nile Virus (WNV) | 7-Deaza-2'-C-methyladenosine | PS | 0.15 - 0.33 | >50 | >151 |
| Flaviviridae | Dengue Virus (DENV-2) | β-D-2'-ethynyl-7-deaza-adenosine | Vero | ~1.0 | - | - |
| Flaviviridae | Yellow Fever Virus (YFV-17D) | 7-deaza-7-fluoro-2′-C-methyladenosine | Huh-7 | 0.9 ± 0.6 | >100 | >111 |
| Coronaviridae | SARS-CoV-2 | 7-deaza-7-fluoro-2′-C-methyladenosine | Vero E6 | - | - | 6.2 |
| Picornaviridae | Rhinovirus 14 | 7-Deaza-2'-C-methyladenosine | - | >50 | >50 | - |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | 7-Deaza-2'-C-methyladenosine | - | >50 | >50 | - |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | 7-Deaza-2'-C-methyladenosine | - | >50 | >50 | - |
Data collated from multiple sources.[5][8][9][10]
Table 2: Antiviral Activity of Ribavirin
| Virus Family | Virus | Cell Line | EC₅₀ (µg/mL) | EC₅₀ (µM) | CC₅₀ (µg/mL) | SI |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HeLa | 3.74 ± 0.87 | 15.3 ± 3.6 | - | - |
| Paramyxoviridae | Parainfluenza Virus 3 (hPIV3) | Vero | 9.4 ± 6.1 | 38.5 ± 25.0 | - | - |
| Orthomyxoviridae | Influenza A Virus (H1N1) | MDCK | 1.5 | 6.1 | >100 | >16 |
| Flaviviridae | Yellow Fever Virus (YFV 17D) | Vero | 12.3 ± 5.6 | 50.4 ± 22.9 | - | - |
| Coronaviridae | SARS-CoV | Caco-2 | 7.3 ± 3.5 | 29.9 ± 14.3 | - | - |
| Hepeviridae | Hepatitis E Virus (HEV) | Huh7 | 0.7 ± 0.5 | 3 ± 2 | - | - |
| Arenaviridae | Lassa Virus | Vero | - | - | - | - |
| Bunyaviridae | Hantavirus | Vero | - | - | - | - |
Data collated from multiple sources.[11][12][13][14] Note: EC₅₀ values for ribavirin are often reported in µg/mL; approximate µM concentrations are provided for comparison (Molar Mass: 244.2 g/mol ).
Mechanisms of Antiviral Action
The distinct antiviral spectra of 7-deazaadenosine analogs and ribavirin are a direct consequence of their different mechanisms of action at the molecular level.
7-Deazaadenosine Analogs: Targeting the Viral Polymerase
The primary antiviral mechanism of 7-deazaadenosine derivatives is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[7] Following cellular uptake, these nucleoside analogs are phosphorylated to their active triphosphate form. This triphosphate metabolite then competes with the natural adenosine (B11128) triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp. Incorporation of the analog can lead to chain termination, thereby halting viral genome replication.[10] The 7-deaza modification in the purine ring enhances the inhibitory potency against some viral polymerases, such as that of HCV.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 4. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of the inhibition of the dengue virus RNA polymerase by beta-d-2'-ethynyl-7-deaza-adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Ribavirin and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking GC-Rich Regions: A Comparative Guide to 7-deaza-dGTP and Other PCR Enhancers
For researchers, scientists, and drug development professionals grappling with the notoriously challenging amplification of GC-rich DNA sequences, this guide provides an objective comparison of 7-deaza-dGTP and other common PCR enhancers. By presenting supporting experimental data, detailed protocols, and visual workflows, we aim to equip you with the knowledge to select the most effective strategy for your research needs and minimize PCR artifacts.
The amplification of DNA regions with high guanine-cytosine (GC) content is a frequent stumbling block in molecular biology. The strong triple hydrogen bonds between guanine (B1146940) and cytosine bases lead to the formation of stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede DNA polymerase processivity, resulting in low amplification yield, non-specific products, and an increase in PCR artifacts. To overcome these hurdles, various strategies have been developed, ranging from the use of nucleotide analogs like 7-deaza-dGTP to the addition of chemical enhancers and the use of specialized DNA polymerases.
This guide will delve into a direct comparison of these methods, with a focus on the efficacy of 7-deaza-dGTP in reducing PCR artifacts in GC-rich regions.
Mechanism of Action: How 7-deaza-dGTP Tackles GC-Rich Templates
The primary challenge in amplifying GC-rich DNA lies in the stability of the G-C base pairing, which promotes the formation of secondary structures that block the DNA polymerase. 7-deaza-dGTP addresses this issue at the molecular level. It is a structural analog of deoxyguanosine triphosphate (dGTP) where the nitrogen at position 7 of the guanine base is replaced by a carbon atom. This seemingly minor modification has a significant impact: it reduces the stability of Hoogsteen base pairing, a type of non-canonical base pairing that contributes to the formation of secondary structures like G-quadruplexes. By weakening these interactions, 7-deaza-dGTP helps to destabilize the secondary structures, allowing the DNA polymerase to proceed more efficiently along the template strand.[1]
The following diagram illustrates the workflow for PCR amplification of GC-rich regions, highlighting the point at which secondary structures can inhibit the process and where enhancers like 7-deaza-dGTP exert their effect.
Performance Comparison: 7-deaza-dGTP vs. Alternatives
The effectiveness of 7-deaza-dGTP has been compared to other common PCR enhancers, such as betaine (B1666868), dimethyl sulfoxide (B87167) (DMSO), and formamide. The following table summarizes quantitative data from a study that evaluated the PCR success rate of these additives on 12 plant species where the amplification of the GC-rich ITS2 region had previously failed.
| Additive | Optimal Concentration | PCR Success Rate (%) |
| 7-deaza-dGTP | 50 µM | 33.3%[2][3] |
| DMSO | 5% | 91.6% [2][3] |
| Betaine | 1 M | 75%[2][3] |
| Formamide | 3% | 16.6%[2][3] |
| Control (No Additive) | - | 0% |
Table 1: Comparison of PCR success rates with different additives for amplifying the GC-rich ITS2 region in plants.[2][3]
While DMSO and betaine showed higher success rates in this particular study, it is important to note that the optimal enhancer and its concentration can be template-specific. In some cases, a combination of additives can be even more effective. For instance, a mixture of betaine, DMSO, and 7-deaza-dGTP has been shown to be essential for the amplification of certain GC-rich disease-related genes with GC content ranging from 67% to 79%.[4][5][6]
Another alternative to modifying the PCR environment with additives is to use other nucleotide analogs. For example, N4-methyl-2'-deoxycytidine 5'-triphosphate (N4me-dCTP) has been shown to outperform organic additives like DMSO and betaine in amplifying highly GC-rich templates.[7][8][9]
Furthermore, specialized DNA polymerases, often supplied with proprietary "GC enhancers," offer a convenient alternative. Products like NEB's OneTaq and Q5 High-Fidelity DNA Polymerase come with optimized buffers and enhancers that can significantly improve the amplification of GC-rich DNA.[10][11][12][13]
The following diagram illustrates the logical relationship between the problem of GC-rich PCR and the various solutions available.
Experimental Protocols
Below are detailed methodologies for key experiments involving 7-deaza-dGTP and its alternatives.
Protocol 1: PCR with 7-deaza-dGTP
This protocol is a general guideline and may require optimization for specific templates and polymerases.
-
Reaction Setup:
-
Prepare a master mix containing all components except the template DNA.
-
For a standard 25 µL reaction, the components are as follows:
-
10x PCR Buffer: 2.5 µL
-
dNTP mix (with 7-deaza-dGTP): The final concentration of each dNTP should be 0.2 mM. A common ratio of 7-deaza-dGTP to dGTP is 3:1 (e.g., 0.15 mM 7-deaza-dGTP and 0.05 mM dGTP).[14]
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Template DNA (1-100 ng): 1-5 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
30-40 Cycles:
-
Denaturation: 95°C for 30-60 seconds.
-
Annealing: 55-68°C for 30-60 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kb of amplicon length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
A "hot-start" version, CleanAmp™ 7-deaza-dGTP, is also available, which can improve specificity by preventing non-specific amplification at lower temperatures.[15][16]
Protocol 2: PCR with Betaine or DMSO
-
Reaction Setup:
-
Follow the same setup as in Protocol 1, with the following modifications:
-
Betaine: Add a 5 M stock solution to a final concentration of 0.5-2.0 M. A final concentration of 1 M is a good starting point.[3]
-
DMSO: Add to a final concentration of 1-10%. A final concentration of 5% is often effective.[3]
-
-
Thermal Cycling:
-
The addition of betaine or DMSO can lower the primer annealing temperature. It is recommended to perform a temperature gradient PCR to determine the optimal annealing temperature.
-
Protocol 3: Using Commercial GC Enhancers (e.g., NEB OneTaq or Q5)
-
Reaction Setup:
-
Use the polymerase, supplied GC buffer, and GC enhancer according to the manufacturer's instructions.
-
For NEB's OneTaq, the OneTaq GC Reaction Buffer is recommended for templates with >65% GC content. The OneTaq High GC Enhancer can be added to a final concentration of 10-20% for particularly difficult amplicons.[12][13][17]
-
For NEB's Q5 High-Fidelity DNA Polymerase, the Q5 High GC Enhancer is provided for use with the Q5 Reaction Buffer to improve performance on GC-rich templates.[10][11]
-
-
Thermal Cycling:
-
Follow the manufacturer's recommended cycling conditions.
-
Conclusion
The amplification of GC-rich DNA sequences remains a significant challenge, but a variety of effective solutions are available. 7-deaza-dGTP is a valuable tool that directly addresses the root cause of the problem by destabilizing secondary structures. While it may not always be the single most effective solution for every template, its utility, particularly in combination with other enhancers or as part of a hot-start formulation, is well-documented.
For researchers facing difficulties with GC-rich PCR, a systematic approach is recommended. This may involve starting with a robust, GC-tolerant DNA polymerase and its accompanying enhancer. If challenges persist, a methodical trial of additives such as betaine, DMSO, and the nucleotide analog 7-deaza-dGTP is a logical next step. By understanding the mechanisms of these different approaches and carefully optimizing reaction conditions, the successful amplification of even the most stubborn GC-rich templates is achievable.
References
- 1. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 2. DMSO and betaine significantly enhance the PCR amplification of ITS2 DNA barcodes from plants [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. PCR amplification of GC-rich DNA regions using the nucleotide analog N4-methyl-2'-deoxycytidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. neb-online.de [neb-online.de]
- 12. neb.com [neb.com]
- 13. neb-online.de [neb-online.de]
- 14. tandfonline.com [tandfonline.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
